molecular formula C11H21NO3 B129708 Tert-butyl (4-hydroxycyclohexyl)carbamate CAS No. 167081-25-6

Tert-butyl (4-hydroxycyclohexyl)carbamate

Cat. No.: B129708
CAS No.: 167081-25-6
M. Wt: 215.29 g/mol
InChI Key: DQARDWKWPIRJEH-UHFFFAOYSA-N
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Description

Tert-butyl (4-hydroxycyclohexyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(4-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQARDWKWPIRJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347011
Record name trans-tert-Butyl (4-hydroxycyclohexyl)carbamate
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Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111300-06-2, 167081-25-6
Record name trans-tert-Butyl (4-hydroxycyclohexyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate
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Record name cis-4-(tert-Butoxycarbonylamino)cyclohexanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl (4-hydroxycyclohexyl)carbamate: Nomenclature, Properties, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (4-hydroxycyclohexyl)carbamate is a bifunctional molecule of significant interest in the field of medicinal chemistry and drug discovery. Its structure, featuring a protected amine and a reactive hydroxyl group on a cyclohexane scaffold, makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical nomenclature, physical properties, stereoisomers, synthesis, and a detailed examination of its application in the development of the PROTAC degrader, ARV-110.

Nomenclature: IUPAC and Common Names

This compound exists as two geometric isomers, cis and trans, depending on the relative orientation of the hydroxyl and the carbamate groups on the cyclohexane ring.

The IUPAC name for the compound is tert-butyl N-(4-hydroxycyclohexyl)carbamate . Depending on the stereochemistry, it is specified as:

  • tert-butyl (cis-4-hydroxycyclohexyl)carbamate

  • tert-butyl (trans-4-hydroxycyclohexyl)carbamate

Common names and synonyms are frequently used in literature and commercial listings. These include:

  • 4-(Boc-amino)cyclohexanol (often used for both isomers, with "cis" or "trans" specified)

  • N-Boc-4-aminocyclohexanol

  • (4-Hydroxycyclohexyl)carbamic acid tert-butyl ester[1]

  • cis-4-(tert-Butoxycarbonylamino)cyclohexanol[2]

  • trans-4-(Boc-amino)cyclohexanol[1][3]

Physicochemical Properties

The physical and chemical properties of the cis and trans isomers of this compound differ due to their distinct three-dimensional structures. The available data for each isomer are summarized below.

Propertycis-Isomertrans-Isomer
Molecular Formula C₁₁H₂₁NO₃C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol [4][5][6]215.29 g/mol [3][7]
Melting Point 95 °C[2][4][5]Not consistently reported
Boiling Point 337.7 ± 31.0 °C (Predicted)[2][4][5]Not consistently reported
Density 1.06 ± 0.1 g/cm³ (Predicted)[2][4][5]Not consistently reported
Appearance White to light yellow/orange powder to crystal[2][4]Solid
Water Solubility Slightly soluble[2][4]Not specified
CAS Number 167081-25-6[2][4][5][6]111300-06-2[3][7]

Synthesis and Experimental Protocols

The synthesis of this compound isomers is typically achieved through the protection of the amino group of the corresponding cis- or trans-4-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).

General Protocol for the Synthesis of this compound Isomers

This protocol describes a general method for the Boc-protection of 4-aminocyclohexanol isomers.

Materials:

  • cis- or trans-4-aminocyclohexanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or an aqueous mixture)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve the respective 4-aminocyclohexanol isomer in the chosen solvent.

  • Add a base, such as triethylamine (typically 1.1 to 1.5 equivalents), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in the same solvent to the reaction mixture, often at 0 °C to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • If an organic solvent was used, separate the organic layer. If an aqueous mixture was used, extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: This is an effective method for obtaining high-purity crystalline material. A suitable solvent system, such as ethyl acetate/hexane or aqueous ethanol, can be used. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization.

  • Column Chromatography: For mixtures of isomers or to remove closely related impurities, silica gel column chromatography is a standard procedure. A solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the product.

Application in PROTAC Technology: The Case of ARV-110

A prominent application of trans-tert-butyl (4-hydroxycyclohexyl)carbamate is in the synthesis of the clinical-stage PROTAC, Bavdegalutamide (ARV-110). ARV-110 is an androgen receptor (AR) degrader developed for the treatment of prostate cancer.[8][9][10][11]

Role as a Linker Component

In ARV-110, the trans-4-hydroxycyclohexylcarbamate moiety serves as a rigid and non-flexible component of the linker that connects the AR-binding ligand to the E3 ubiquitin ligase-recruiting ligand.[9] The hydroxyl group of the carbamate is the point of attachment for the rest of the linker structure.

Synthesis of ARV-110

The synthesis of ARV-110 involves a multi-step process where tert-butyl((1R,4R)-4-hydroxycyclohexyl)carbamate (a specific stereoisomer of the trans form) is a key starting material. The synthesis commences with a nucleophilic aromatic substitution (SₙAr) reaction between 2,4-dichlorobenzonitrile and tert-butyl((1R,4R)-4-hydroxycyclohexyl)carbamate in the presence of a base like sodium hydride (NaH).[8] This is followed by deprotection of the Boc group and subsequent coupling reactions to build the final PROTAC molecule.[8]

Mechanism of Action of ARV-110

ARV-110 functions by inducing the degradation of the androgen receptor, a key driver of prostate cancer growth.[8][9] The mechanism involves the formation of a ternary complex between the androgen receptor, ARV-110, and the E3 ubiquitin ligase Cereblon (CRBN).[9] This proximity induces the polyubiquitination of the androgen receptor, marking it for degradation by the proteasome.[5][9]

ARV110_Mechanism cluster_recycling Recycling AR Androgen Receptor (AR) (Target Protein) TernaryComplex Ternary Complex (AR-ARV110-CRBN) AR->TernaryComplex ARV110 ARV-110 (PROTAC) ARV110->TernaryComplex ARV110_recycled ARV-110 (Recycled) CRBN Cereblon (CRBN) (E3 Ligase) CRBN->TernaryComplex PolyUb_AR Polyubiquitinated AR TernaryComplex->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb_AR->Proteasome Recognition Degradation Degraded AR (Peptides) Proteasome->Degradation Degradation Proteasome->ARV110_recycled Release

Mechanism of ARV-110 Mediated Androgen Receptor Degradation.
Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker component generally follows a convergent or sequential synthetic strategy.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products Linker tert-Butyl (4-hydroxycyclohexyl)carbamate Step1 Step 1: Couple Linker to E3 Ligase Ligand Linker->Step1 E3_Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) E3_Ligand->Step1 POI_Ligand Protein of Interest (POI) Ligand (e.g., AR binder) Step3 Step 3: Couple Linker-E3 Ligand to POI Ligand POI_Ligand->Step3 Intermediate Linker-E3 Ligand Conjugate Step1->Intermediate Step2 Step 2: Deprotect Linker (Boc removal) Step2->Step3 Final_PROTAC Final PROTAC Molecule (e.g., ARV-110) Step3->Final_PROTAC Intermediate->Step2

General workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound, in both its cis and trans isomeric forms, is a versatile and valuable chemical entity for researchers in drug discovery and development. Its utility is particularly highlighted by its incorporation into the structure of the androgen receptor degrader ARV-110, demonstrating its importance as a linker component in the rapidly advancing field of PROTAC technology. This guide provides essential technical information to aid in the synthesis, characterization, and application of this compound in the development of novel therapeutics.

References

An In-depth Technical Guide to Tert-butyl (4-hydroxycyclohexyl)carbamate: Chemical Structure and Stereoisomerism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (4-hydroxycyclohexyl)carbamate is a pivotal bifunctional molecule frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its rigid cyclohexyl scaffold, combined with strategically placed hydroxyl and Boc-protected amine functionalities, makes it an ideal linker component for connecting a target protein binder and an E3 ligase ligand. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and key properties of the cis and trans isomers of this compound. Detailed synthetic strategies and its crucial role in the PROTAC workflow are also discussed.

Chemical Structure and Stereoisomerism

This compound, with the molecular formula C₁₁H₂₁NO₃, possesses a cyclohexane ring substituted with a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine group at the 1 and 4 positions. The cyclohexane ring can exist in a stable chair conformation, giving rise to two diastereomeric stereoisomers: cis and trans.

In the cis isomer , both the hydroxyl and the carbamate substituents are on the same side of the cyclohexane ring, resulting in one axial and one equatorial orientation in the most stable chair conformation.

In the trans isomer , the hydroxyl and carbamate substituents are on opposite sides of the ring, allowing both to occupy equatorial positions in the most stable chair conformation, which is generally the more thermodynamically stable isomer.[1]

The stereochemistry of this linker is critical in PROTAC design as it dictates the spatial orientation of the protein binder and the E3 ligase ligand, which in turn significantly impacts the efficiency of ternary complex formation and subsequent target protein degradation.

Physicochemical Properties

The distinct stereochemistry of the cis and trans isomers leads to differences in their physical properties. The following table summarizes key quantitative data for both isomers.

Propertycis-tert-butyl (4-hydroxycyclohexyl)carbamatetrans-tert-butyl (4-hydroxycyclohexyl)carbamate
CAS Number 167081-25-6[2][3]111300-06-2[4]
Molecular Weight 215.29 g/mol [2][3]215.29 g/mol [4]
Melting Point 95 °C[2][5]172-173 °C[6]
Boiling Point (Predicted) 337.7 ± 31.0 °C[2][3]337.7 ± 31.0 °C[6]
Density (Predicted) 1.06 ± 0.1 g/cm³[2][3]1.06 ± 0.1 g/cm³[6]
Appearance White to light yellow to light orange powder to crystal[2]White solid[1]

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available from various commercial suppliers and are crucial for the unambiguous identification and characterization of each isomer.[7] A publication by researchers at the University of Greifswald describes the ¹H NMR data for both cis and trans isomers.[8]

Synthesis and Experimental Protocols

The synthesis of cis- and trans-tert-butyl (4-hydroxycyclohexyl)carbamate typically involves the Boc protection of the corresponding cis- or trans-4-aminocyclohexanol. The stereochemistry of the final product is determined by the starting material.

General Protocol for Boc Protection of 4-Aminocyclohexanol

This protocol is a generalized procedure based on common organic synthesis techniques for the installation of a Boc protecting group.[9]

Materials:

  • cis- or trans-4-aminocyclohexanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve cis- or trans-4-aminocyclohexanol (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired cis- or trans-tert-butyl (4-hydroxycyclohexyl)carbamate.

A patent describes a method for preparing 4-N-Boc-amino cyclohexanol from 4-amino cyclohexanol hydrochloride using poly guanidine and Boc anhydride.[10] Another approach for the diastereoselective synthesis of the cis isomer involves the reductive ring opening of an N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene precursor using a continuous flow hydrogenation method.[11]

Role in PROTAC Drug Development

This compound serves as a versatile linker in the synthesis of PROTACs. The hydroxyl group provides a reactive handle for attachment to a ligand for an E3 ubiquitin ligase, while the Boc-protected amine can be deprotected to reveal a primary amine for coupling with a target protein binder.

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using this compound as a linker is depicted below. This process involves the sequential coupling of the linker to the E3 ligase ligand and the target protein ligand, followed by deprotection steps where necessary.

PROTAC_Synthesis_Workflow cluster_0 Linker Functionalization cluster_1 PROTAC Assembly Linker tert-butyl (4-hydroxycyclohexyl)carbamate Coupling1 Coupling Reaction (e.g., Mitsunobu, Etherification) Linker->Coupling1 E3_Ligase_Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) E3_Ligase_Ligand->Coupling1 Linker_E3 Linker-E3 Ligase Conjugate Coupling1->Linker_E3 Deprotection Boc Deprotection (e.g., TFA, HCl) Linker_E3->Deprotection Amine_Linker_E3 Amine-Linker-E3 Ligase Deprotection->Amine_Linker_E3 Coupling2 Amide Coupling (e.g., HATU, EDC) Amine_Linker_E3->Coupling2 Target_Ligand Target Protein Ligand (with carboxylic acid) Target_Ligand->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound itself is not directly involved in signaling pathways. However, as a core component of a PROTAC, it facilitates the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein. The logical relationship of this process is illustrated below.

PROTAC_Mechanism PROTAC PROTAC (containing the linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex binds Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome signals for Degradation Target Protein Degradation Proteasome->Degradation results in

Caption: Logical workflow of PROTAC-mediated protein degradation.

Conclusion

The stereoisomers of this compound are indispensable tools in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. A thorough understanding of their distinct chemical and physical properties, coupled with robust synthetic strategies, is paramount for the rational design and efficient synthesis of novel PROTAC-based therapeutics. This guide provides a foundational resource for researchers and scientists working to harness the potential of these critical molecular building blocks.

References

Physical and chemical properties of cis-Tert-butyl (4-hydroxycyclohexyl)carbamate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of cis-Tert-butyl (4-hydroxycyclohexyl)carbamate, a key intermediate in organic synthesis and drug discovery. This document outlines its structural characteristics, physicochemical parameters, and available spectral data, along with generalized experimental protocols.

Chemical Identity and Structure

cis-Tert-butyl (4-hydroxycyclohexyl)carbamate, also known as cis-4-(Boc-amino)cyclohexanol, is a carbamate-protected derivative of cis-4-aminocyclohexanol. The bulky tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1]

Molecular Structure:

Figure 1: 2D Structure of cis-Tert-butyl (4-hydroxycyclohexyl)carbamate

Physicochemical Properties

The following tables summarize the key physical and chemical properties of cis-Tert-butyl (4-hydroxycyclohexyl)carbamate.

Table 1: General and Physical Properties

PropertyValueReference(s)
CAS Number 167081-25-6[2],[3]
Molecular Formula C₁₁H₂₁NO₃[2],[3]
Molecular Weight 215.29 g/mol [2],[3]
Appearance White to off-white solid/powder to crystal[2],[4]
Melting Point 95 °C[2]
Boiling Point (Predicted) 337.7 ± 31.0 °C[2]
Density (Predicted) 1.06 ± 0.1 g/cm³[2]
pKa (Predicted) 12.36 ± 0.40[2]

Table 2: Solubility Profile

SolventSolubilityReference(s)
Water Slightly soluble[2]
Organic Solvents No specific data available, but generally soluble due to the Boc protecting group.

Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of the compound.

Table 3: Spectroscopic Data

TechniqueDataReference(s)
¹H NMR Consistent with structure[4]
¹³C NMR No specific data available in searched literature.
FT-IR No specific data available in a detailed format.
Mass Spectrometry No specific data available. General fragmentation of carbamates involves cleavage of the C-O and N-C bonds.
Purity (GC) 99.56%[4]

Experimental Protocols

A plausible synthetic route involves the protection of cis-4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

General Synthetic Workflow:

Figure 2: General Synthetic Workflow

Purification:

The final product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Drug Development

cis-Tert-butyl (4-hydroxycyclohexyl)carbamate serves as a valuable building block in the synthesis of various pharmaceutical compounds. The carbamate functional group is a common motif in medicinal chemistry, often used to improve the pharmacokinetic properties of a drug molecule. While specific signaling pathways directly involving this compound are not documented, its utility as a synthetic intermediate is well-established. For instance, it is used as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines, which have potential as anti-inflammatory and antitumor agents.[2] The related trans-isomer is utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), highlighting the importance of the 4-(Boc-amino)cyclohexanol scaffold in modern drug discovery.[5]

Logical Relationship in Synthesis:

cis-Tert-butyl (4-hydroxycyclohexyl)carbamate cis-Tert-butyl (4-hydroxycyclohexyl)carbamate Chemical Modification Chemical Modification cis-Tert-butyl (4-hydroxycyclohexyl)carbamate->Chemical Modification Intermediate for API Synthesis Intermediate for API Synthesis Chemical Modification->Intermediate for API Synthesis Active Pharmaceutical Ingredient (API) Active Pharmaceutical Ingredient (API) Intermediate for API Synthesis->Active Pharmaceutical Ingredient (API)

References

An In-Depth Technical Guide to the Synthesis and Characterization of trans-Tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trans-tert-butyl (4-hydroxycyclohexyl)carbamate, a key building block in the development of various pharmaceutical compounds. This document details the synthetic route, experimental protocols, and in-depth characterization of the target molecule, presenting data in a clear and accessible format for researchers and professionals in the field of drug development.

Synthesis

The synthesis of trans-tert-butyl (4-hydroxycyclohexyl)carbamate is most commonly achieved through the protection of the amino group of trans-4-aminocyclohexanol with a tert-butyloxycarbonyl (Boc) group. This reaction utilizes di-tert-butyl dicarbonate (Boc anhydride) as the protecting agent in the presence of a base.

A widely employed method for this synthesis involves the reaction of trans-4-aminocyclohexanol with Boc anhydride.[1][2] The use of a suitable base, such as triethylamine or poly-guanidine, facilitates the reaction, which is typically carried out in a solvent like dichloromethane.[1]

Reaction Scheme

G reactant1 trans-4-Aminocyclohexanol reagents Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reactant1->reagents reactant2 Di-tert-butyl dicarbonate (Boc Anhydride) reactant2->reagents product trans-tert-butyl (4-hydroxycyclohexyl)carbamate reagents->product

A schematic of the synthesis reaction.
Experimental Protocol: Synthesis of trans-tert-butyl (4-hydroxycyclohexyl)carbamate

Materials:

  • trans-4-Aminocyclohexanol

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve trans-4-aminocyclohexanol (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure trans-tert-butyl (4-hydroxycyclohexyl)carbamate as a white solid.[1]

G cluster_synthesis Synthesis Workflow start Dissolve trans-4-Aminocyclohexanol in Dichloromethane add_base Add Triethylamine start->add_base add_boc Add Boc Anhydride Solution add_base->add_boc react Stir at Room Temperature (12-24h) add_boc->react quench Quench with NaHCO3 (aq) react->quench extract Separate Organic Layer quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure trans-tert-butyl (4-hydroxycyclohexyl)carbamate purify->end G cluster_characterization Characterization Workflow product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms mp Melting Point Determination product->mp data Structural Confirmation and Purity Assessment nmr->data ftir->data ms->data mp->data

References

Spectroscopic Characterization of Tert-butyl (4-hydroxycyclohexyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl (4-hydroxycyclohexyl)carbamate, a key intermediate in pharmaceutical synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines the experimental protocols for acquiring this data, ensuring reproducibility and accuracy in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for both the cis and trans isomers of this compound. These values are based on typical ranges for the functional groups present in the molecule.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (trans-isomer)Assignment (cis-isomer)
~4.50br s1HNHNH
~3.60tt1HCH-OH (axial)-
~4.05br s--CH-OH (equatorial)
~3.45m1HCH-NHCH-NH
~2.00m2HCyclohexyl CH₂ (axial)Cyclohexyl CH₂
~1.85m2HCyclohexyl CH₂ (equatorial)Cyclohexyl CH₂
~1.44s9HC(CH₃)₃C(CH₃)₃
~1.25m4HCyclohexyl CH₂Cyclohexyl CH₂
~1.60br s1HOHOH
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment (trans-isomer)Assignment (cis-isomer)
~155.5C=O (carbamate)C=O (carbamate)
~79.5C(CH₃)₃C(CH₃)₃
~70.5CH-OHCH-OH
~50.0CH-NHCH-NH
~35.0Cyclohexyl CH₂Cyclohexyl CH₂
~31.0Cyclohexyl CH₂Cyclohexyl CH₂
~28.4C(CH₃)₃C(CH₃)₃
Table 3: IR Absorption Data
Frequency (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
~3340MediumN-H stretch (carbamate)
2970-2850StrongC-H stretch (alkane)
~1685StrongC=O stretch (carbamate)
~1520MediumN-H bend (carbamate)
~1250StrongC-O stretch (carbamate)
~1170StrongC-O stretch (alcohol)
Table 4: Mass Spectrometry Data
m/zIon
216.16[M+H]⁺
215.15[M]⁺
159.12[M - C₄H₈]⁺
142.12[M - C₄H₉O]⁺
100.09[M - C₅H₉O₂]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile. The typical concentration is around 1 mg/mL, which is then further diluted.

  • Data Acquisition : Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode.

  • Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structure Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Place solid on ATR crystal Sample->Prep_IR Prep_MS Dissolve in MeOH/MeCN Sample->Prep_MS Acq_NMR 1H & 13C NMR Spectroscopy Prep_NMR->Acq_NMR Acq_IR FT-IR Spectroscopy Prep_IR->Acq_IR Acq_MS Mass Spectrometry (ESI) Prep_MS->Acq_MS Analysis_NMR Chemical Shift, Integration, Multiplicity Analysis Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification (O-H, N-H, C=O, C-H) Acq_IR->Analysis_IR Analysis_MS Molecular Ion & Fragmentation Pattern Analysis Acq_MS->Analysis_MS Structure_Confirmation Confirm Structure of This compound Analysis_NMR->Structure_Confirmation Analysis_IR->Structure_Confirmation Analysis_MS->Structure_Confirmation

Caption: Logical workflow for the spectroscopic analysis of this compound.

The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Chemical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic chemistry, serving as one of the most widely utilized protecting groups for amines.[1] Its popularity stems from a unique combination of stability under a broad range of reaction conditions and its facile, selective removal under mild acidic conditions.[1] This technical guide provides a comprehensive overview of the Boc protecting group strategy, encompassing its fundamental chemical principles, detailed experimental protocols, and diverse applications in complex chemical syntheses, including peptide synthesis, natural product total synthesis, and medicinal chemistry.[1]

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from participating in undesired side reactions during a synthetic sequence.[2] The Boc group is chemically a tert-butyl carbamate and is typically introduced to a nucleophilic functional group by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O), a commercially available and stable reagent.[1][2] This reaction converts the amine into a carbamate, which is significantly less reactive.[2]

A key advantage of the Boc group is its orthogonality with other common amine protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[2][3] This orthogonality is a critical feature that enables the selective deprotection of different protecting groups at various stages of a complex synthesis.[3]

Mechanism of Protection and Deprotection

Boc Protection

The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction.[1] The lone pair of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[1][4] The reaction is often facilitated by a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), to neutralize the protonated amine intermediate, although the reaction can also proceed without a base.[1][3]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral Boc_Amine R-NH-Boc Tetrahedral->Boc_Amine Collapse Byproducts CO₂ + t-BuOH Tetrahedral->Byproducts Decomposition

Mechanism of amine protection using Boc anhydride.
Boc Deprotection

The removal of the Boc group is typically accomplished under acidic conditions.[5] Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in methanol are commonly used.[5] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[6][7] This unstable intermediate readily decarboxylates to release the free amine and carbon dioxide.[6][8]

A potential issue during deprotection is the reaction of the intermediary t-butyl cation with nucleophilic residues in the substrate.[7][9] To prevent these side reactions, scavengers such as anisole, thioanisole, or dithiothreitol (DTT) are often added to the reaction mixture to trap the electrophilic t-butyl cation.[5][7]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products Boc_Amine R-NH-Boc Protonated Protonated Boc-Amine Boc_Amine->Protonated Acid H⁺ Acid->Protonated Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Cleavage tButyl_Cation t-Bu⁺ Protonated->tButyl_Cation Amine R-NH₃⁺ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Mechanism of acid-catalyzed Boc deprotection.

Applications in Organic Synthesis

Peptide Synthesis

The Boc group has played a pivotal role in the development of solid-phase peptide synthesis (SPPS).[6] In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, the Boc group provides temporary protection of the α-amino group, while more acid-stable groups, such as benzyl-based protectors, are used for semi-permanent side-chain protection.[6][10] The Boc SPPS workflow is a cyclical process involving the deprotection of the N-terminal Boc group, neutralization, and coupling of the next Nα-Boc protected amino acid.[11]

Boc_SPPS_Workflow Resin Resin-Bound Amino Acid (N-Boc protected) Deprotection Nα-Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Wash Wash Deprotection->Wash 1 Neutralization Neutralization (e.g., DIEA in DCM) Coupling Coupling of next Nα-Boc Amino Acid (e.g., HBTU, HOBt) Neutralization->Coupling Coupling->Resin Repeat Cycle Wash->Neutralization Boc_Protection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve amine and base in solvent B Cool to 0°C A->B C Add (Boc)₂O B->C D Stir at room temperature C->D E Monitor by TLC D->E F Quench reaction E->F G Extract with organic solvent F->G H Wash with brine G->H I Dry and concentrate H->I J Column chromatography (if needed) I->J Boc_Deprotection_TFA_Workflow cluster_reaction Reaction Setup cluster_workup Work-up A Dissolve Boc-protected compound in DCM B Add scavenger (optional) A->B C Cool to 0°C B->C D Add TFA/DCM solution C->D E Stir at room temperature D->E F Monitor by TLC E->F G Remove solvent and excess TFA F->G H Neutralize with NaHCO₃ (aq) G->H I Extract and wash H->I J Dry and concentrate I->J

References

Biological relevance of the carbamate functional group in drug design.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, characterized by its unique amide-ester hybrid nature, has emerged as a pivotal structural motif in contemporary medicinal chemistry.[1][2][3] Its remarkable versatility allows it to serve as a stable peptide bond isostere, a key component of pharmacophores for enzyme inhibition, and a cleavable moiety in prodrug strategies.[1][2] This guide provides a comprehensive technical overview of the biological relevance of the carbamate functional group in drug design, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical and Pharmacokinetic Profile of Carbamate Drugs

The incorporation of a carbamate group significantly influences a drug's physicochemical properties, which in turn dictates its pharmacokinetic behavior.[4] Carbamates are generally more stable to hydrolysis than esters but more susceptible than amides.[2] This tunable stability is a key feature exploited in drug design.[2] By strategically modifying the substituents on the nitrogen and oxygen termini of the carbamate, medicinal chemists can modulate properties such as metabolic stability, membrane permeability, and overall disposition in the body.[2][4]

Physicochemical Properties

The lipophilicity (logP) and aqueous solubility of a drug are critical determinants of its absorption and distribution. The carbamate group can be tailored to optimize these parameters.

DrugTherapeutic ClassLogPWater Solubility
Rivastigmine Cholinesterase Inhibitor2.3 (calculated)Freely soluble
Felbamate Anticonvulsant0.2 (calculated)Sparingly soluble
Cenobamate Anticonvulsant2.7 (calculated)Slightly soluble
Ritonavir HIV Protease Inhibitor4.4 (calculated)Practically insoluble
Docetaxel Anticancer3.5 (calculated)Practically insoluble

This table presents a selection of FDA-approved carbamate-containing drugs and their relevant physicochemical properties. LogP values are computationally estimated and solubility data is generally reported.

Pharmacokinetic Parameters

The pharmacokinetic profiles of carbamate drugs vary widely depending on their specific structure and therapeutic application. The following table summarizes key pharmacokinetic parameters for several carbamate-containing anticonvulsant drugs, providing a basis for comparison.

ParameterFelbamateCarisbamateCenobamate
Oral Bioavailability (F) >90%Not specified88%
Apparent Oral Clearance (CL/F) 2.43 L/hr35.1 - 41.4 ml/h/kg0.45 - 0.63 L/h
Apparent Volume of Distribution (Vd/F) 51 LNot specified40 - 50 L
Terminal Half-life (t½) 20 - 23 hours11.5 - 12.8 hours50 - 60 hours
Time to Maximum Plasma Concentration (Tmax) Not specified1 - 2 hours1 - 4 hours
Protein Binding Not specifiedNot specified60%

This table is adapted from a comparative pharmacokinetic guide and summarizes key parameters for three carbamate-based anticonvulsant drugs.[1]

The Role of Carbamates in Enzyme Inhibition

The carbamate functional group is a well-established "warhead" for the inhibition of various enzymes, particularly serine hydrolases.[2] Carbamate inhibitors often act by covalently modifying a catalytic serine residue in the enzyme's active site, leading to its inactivation.

Acetylcholinesterase Inhibitors

A prominent class of carbamate drugs are the acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease and other neurological conditions.[4][5] These drugs, such as rivastigmine and physostigmine, mimic the natural substrate of AChE, acetylcholine. The carbamate moiety is transferred to the active site serine, forming a carbamoylated enzyme that is much more stable to hydrolysis than the acetylated intermediate, thus effectively inhibiting the enzyme.[5]

CompoundTarget Enzyme(s)IC₅₀ (µM)
Rivastigmine AChE, BChEAChE: 4.7, BChE: 0.03
Physostigmine AChE, BChEAChE: 0.007, BChE: 0.005
Neostigmine AChE, BChEAChE: 0.01, BChE: 0.03
Carbamate Derivative 10c BChE0.07

This table presents the half-maximal inhibitory concentrations (IC₅₀) of several carbamate-based cholinesterase inhibitors. Data for rivastigmine, physostigmine, and neostigmine are compiled from various sources, while the data for the experimental compound 10c highlights the potential for potent and selective inhibition.[6]

Carbamates as Prodrugs

The carbamate linkage is frequently employed in prodrug design to improve the pharmaceutical properties of a parent drug.[2][7] This strategy can enhance aqueous solubility, increase metabolic stability to first-pass metabolism, and improve oral bioavailability.[2][7] The carbamate prodrug is designed to be cleaved in vivo by esterases or other enzymes to release the active pharmacological agent.[2]

Hydrolysis of Carbamate Prodrugs

The rate of hydrolysis of the carbamate bond is a critical factor in prodrug design, as it determines the rate and extent of active drug release.[2] The stability of the carbamate can be modulated by altering the substituents on the nitrogen and oxygen atoms.[1] For instance, N,N-disubstituted carbamates are generally more stable than their N-monosubstituted counterparts.[1]

ProdrugParent DrugHalf-life (t½) in Human Plasma
Bambuterol Terbutaline~1.3 hours
Irinotecan (CPT-11) SN-38~20 minutes (to form SN-38)
Acyloxyalkyl carbamate of Fluoxetine (A1) Fluoxetine~10 minutes (for 99.5% hydrolysis)
Monosubstituted dopaminergic carbamates Dopaminergic phenols4 - 40 minutes (at pH 7.4)

This table summarizes the hydrolysis half-lives of several carbamate prodrugs in human plasma, demonstrating the range of cleavage rates that can be achieved.[1][8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of carbamate-containing compounds.

General Synthesis of Carbamates from an Alcohol and an Isocyanate

This protocol describes a common and versatile method for the synthesis of carbamates.

Materials:

  • Alcohol (1.0 eq)

  • Isocyanate (e.g., Isopropyl isocyanate, 1.0 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 0.05-0.1 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the alcohol (1.0 eq) and, if necessary, the catalyst (0.05-0.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the isocyanate (1.0 eq) dropwise at room temperature.[1]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C for less reactive alcohols like phenols) for 1 to 24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[1]

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.[1]

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carbamate.

  • Purify the crude product by recrystallization or flash column chromatography if necessary.[1]

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to assess the susceptibility of a carbamate compound to metabolism by hepatic enzymes.

Materials:

  • Test carbamate compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

Procedure:

  • Prepare a stock solution of the test carbamate compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound (at a final concentration of, for example, 1 µM) with HLM (at a final protein concentration of, for example, 0.5 mg/mL) in phosphate buffer at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to cold acetonitrile containing the internal standard.

  • Vortex the quenched samples and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent carbamate compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

In Vivo Anticonvulsant Efficacy: The Maximal Electroshock (MES) Test in Rats

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[10][11]

Materials:

  • Male Wistar rats (100-150 g)

  • Electroconvulsometer with corneal electrodes

  • 0.9% saline solution

  • Test carbamate compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., phenytoin)

  • Vehicle control

Procedure:

  • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fast the animals overnight prior to the experiment, with free access to water.

  • Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test carbamate).

  • Administer the vehicle, positive control, or test compound to the respective groups via the desired route (e.g., oral gavage).

  • At the time of predicted peak effect of the test compound (determined from prior pharmacokinetic studies), induce a maximal seizure.

  • Apply a drop of saline to the corneal electrodes and place them on the corneas of the rat.

  • Deliver an electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds).[11]

  • Immediately after the stimulus, observe the animal for the characteristic seizure pattern, paying close attention to the presence or absence of the tonic hindlimb extension phase.

  • The abolition of the tonic hindlimb extension is considered the endpoint, indicating that the compound has provided protection against the seizure.[10][11]

  • Record the number of animals protected in each group and calculate the percentage of protection.

  • The dose of the test compound that protects 50% of the animals (ED₅₀) can be determined by probit analysis.

Visualizing Carbamate Drug Action and Evaluation

Graphviz diagrams are provided to illustrate key concepts related to the biological relevance and evaluation of carbamate drugs.

Signaling Pathway: Dual Mechanism of Action of Cenobamate

Cenobamate, a carbamate-containing anticonvulsant, is thought to exert its effects through a dual mechanism of action involving the modulation of voltage-gated sodium channels and GABA-A receptors.[3]

Cenobamate_Mechanism cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Sodium Channel Excitatory_Release Reduced Excitatory Neurotransmitter Release Na_Channel->Excitatory_Release leads to AP_Propagation Action Potential Propagation AP_Propagation->Na_Channel dependent on GABA_A_Receptor GABA-A Receptor Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Cenobamate Cenobamate Cenobamate->Na_Channel Inhibits (preferentially persistent current) Cenobamate->GABA_A_Receptor Positive Allosteric Modulator

Dual mechanism of action of the carbamate anticonvulsant cenobamate.
Experimental Workflow: In Vivo Pharmacokinetic Study

This diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study to evaluate a new carbamate drug candidate.

PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Analysis Analytical Phase cluster_Data Data Analysis Phase Animal Acclimatization Animal Acclimatization Dose Formulation Dose Formulation Animal Acclimatization->Dose Formulation Animal Dosing (IV & Oral) Animal Dosing (IV & Oral) Dose Formulation->Animal Dosing (IV & Oral) Blood Sample Collection (Time Points) Blood Sample Collection (Time Points) Animal Dosing (IV & Oral)->Blood Sample Collection (Time Points) Plasma Separation Plasma Separation Blood Sample Collection (Time Points)->Plasma Separation Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation->Sample Storage (-80°C) Sample Preparation (Protein Precipitation) Sample Preparation (Protein Precipitation) Sample Storage (-80°C)->Sample Preparation (Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Protein Precipitation)->LC-MS/MS Analysis Concentration-Time Profile Concentration-Time Profile LC-MS/MS Analysis->Concentration-Time Profile Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Profile->Pharmacokinetic Modeling Parameter Calculation (t½, CL, Vd, F) Parameter Calculation (t½, CL, Vd, F) Pharmacokinetic Modeling->Parameter Calculation (t½, CL, Vd, F) Report Generation Report Generation Parameter Calculation (t½, CL, Vd, F)->Report Generation Virtual_Screening cluster_InSilico In Silico Screening cluster_InVitro In Vitro Validation start Start: Target Identification Compound Library\n(Carbamate-focused) Compound Library (Carbamate-focused) start->Compound Library\n(Carbamate-focused) Target 3D Structure Target 3D Structure start->Target 3D Structure end End: Lead Candidates Ligand Preparation Ligand Preparation Compound Library\n(Carbamate-focused)->Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Receptor Preparation Receptor Preparation Target 3D Structure->Receptor Preparation Receptor Preparation->Molecular Docking Scoring and Ranking Scoring and Ranking Molecular Docking->Scoring and Ranking Hit Selection (Top Candidates) Hit Selection (Top Candidates) Scoring and Ranking->Hit Selection (Top Candidates) Enzyme Inhibition Assay Enzyme Inhibition Assay Hit Selection (Top Candidates)->Enzyme Inhibition Assay IC50 Determination IC50 Determination Enzyme Inhibition Assay->IC50 Determination Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis IC50 Determination->Structure-Activity Relationship (SAR) Analysis SAR Analysis SAR Analysis SAR Analysis->end

References

Reactivity of the Hydroxyl Group in Tert-butyl (4-hydroxycyclohexyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the hydroxyl group in Tert-butyl (4-hydroxycyclohexyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the chemical behavior of this functional group is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes in drug discovery and development. This document provides a comprehensive overview of common transformations involving the hydroxyl moiety, including oxidation, esterification, and etherification, supported by experimental data and detailed protocols.

Introduction to the Reactivity of the Hydroxyl Group

The hydroxyl group (-OH) of this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by several factors, including the steric hindrance of the bulky tert-butyloxycarbonyl (Boc) protecting group and the stereochemistry of the cyclohexyl ring (cis or trans). The lone pairs of electrons on the oxygen atom make the hydroxyl group nucleophilic, allowing it to attack electrophilic centers. Conversely, the oxygen atom can be protonated or activated by Lewis acids, turning the hydroxyl group into a good leaving group. This dual reactivity makes it a valuable handle for introducing diverse functionalities.

Key Reactions and Quantitative Data

The hydroxyl group of this compound readily participates in oxidation, esterification, and etherification reactions. The following tables summarize quantitative data from various studies, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Oxidation of this compound
Oxidizing Agent(s)Solvent(s)Temperature (°C)Reaction Time (h)ProductYield (%)Reference
Sodium hypochlorite (NaOCl) / Sodium chlorite (NaClO₂)DichloromethaneRoom Temp.1 - 24-(tert-Butoxycarbonylamino)cyclohexanoneHigh (undisclosed)[1]
Table 2: Esterification of this compound
ReagentsCoupling AgentCatalystSolvent(s)Temperature (°C)Reaction Time (h)ProductYield (%)Reference
Benzoic acidDCCDMAPDichloromethane0 to 203tert-Butyl (4-(benzoyloxy)cyclohexyl)carbamate90[2]
Carboxylic AcidEDC·HClDMAPDichloromethaneNot specifiedNot specifiedCorresponding EsterQuantitative[3]
Table 3: Etherification of this compound
ElectrophileBaseSolvent(s)Temperature (°C)Reaction Time (h)ProductYield (%)Reference
2,4-DichlorobenzonitrileSodium Hydride (NaH)Dimethylacetamide (DMA)Not specifiedNot specifiedtert-Butyl (4-((5-chloro-2-cyanophenyl)oxy)cyclohexyl)carbamateNot specified[4]
Unspecified Alkyl HalideSodium Hydride (NaH)Dimethylformamide (DMF)Not specifiedNot specifiedCorresponding Ether64[4]

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are derived from established synthetic procedures and can be adapted for specific research needs.

Oxidation: Swern Oxidation

The Swern oxidation is a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively, avoiding the use of heavy metals.[5][6]

Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add dimethyl sulfoxide (DMSO) (2.0 eq.) to the cooled solution and stir for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in DCM to the reaction mixture and stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) to the flask and continue stirring for 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(tert-butoxycarbonylamino)cyclohexanone.

Esterification: Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[7][8]

Protocol:

  • To a solution of this compound (1.0 eq.) and a carboxylic acid (1.2 eq.) in anhydrous DCM, add 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) to the solution and stir at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired ester.

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[9]

Protocol:

  • In a flame-dried, round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq.) in anhydrous dimethylformamide (DMF).

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the corresponding ether.

Visualizing Reaction Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the underlying reaction mechanisms.

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Workup and Purification A Dissolve Oxalyl Chloride in DCM B Cool to -78 °C A->B C Add DMSO B->C D Add Tert-butyl (4-hydroxycyclohexyl)carbamate C->D E Stir at -78 °C D->E F Add Triethylamine E->F G Warm to Room Temp. F->G H Quench with Water G->H I Extract with DCM H->I J Wash and Dry I->J K Concentrate J->K L Column Chromatography K->L M 4-(Boc-amino)cyclohexanone L->M

Caption: Workflow for the Swern Oxidation of this compound.

Steglich_Esterification_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP O_Acylisourea->Acyl_DMAP DCU DCU (byproduct) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_DMAP Ester Ester Product Acyl_DMAP->Ester Acyl_DMAP->Ester Alcohol Tert-butyl (4-hydroxycyclohexyl)carbamate Alcohol->Ester

Caption: Mechanism of the Steglich Esterification.

Williamson_Ether_Synthesis_Workflow A Suspend NaH in DMF B Cool to 0 °C A->B C Add Tert-butyl (4-hydroxycyclohexyl)carbamate B->C D Stir and Warm to RT C->D E Add Alkyl Halide D->E F Reaction E->F G Quench with Water F->G H Extraction and Workup G->H I Purification H->I J Ether Product I->J

Caption: Workflow for the Williamson Ether Synthesis.

Conclusion

The hydroxyl group of this compound is a key functional moiety that enables a wide range of chemical modifications. This guide has provided a detailed overview of its reactivity in oxidation, esterification, and etherification reactions, supported by quantitative data and experimental protocols. By understanding the principles and practical aspects of these transformations, researchers can effectively utilize this versatile intermediate in the synthesis of complex molecules for drug discovery and other applications. The provided workflows and mechanisms offer a visual guide to aid in experimental design and execution.

References

Key Differences Between Cis and Trans Isomers of Tert-butyl (4-hydroxycyclohexyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cis and trans isomers of tert-butyl (4-hydroxycyclohexyl)carbamate are pivotal building blocks in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Their distinct stereochemistry profoundly influences their physical properties, reactivity, and, most critically, their biological activity when incorporated as linkers in these targeted protein degraders. This technical guide provides an in-depth analysis of the key differences between these two isomers, focusing on their physicochemical properties, spectral data, synthesis, and separation, as well as their role in drug development.

Physicochemical and Spectral Properties

The spatial arrangement of the hydroxyl and tert-butoxycarbonylamino groups on the cyclohexane ring dictates the distinct physical and spectral properties of the cis and trans isomers. The trans isomer, with both substituents in equatorial positions in the more stable chair conformation, generally exhibits higher stability and a higher melting point compared to the cis isomer, where one substituent is forced into an axial position.

Table 1: Physicochemical Properties
PropertyCis IsomerTrans Isomer
IUPAC Name cis-tert-butyl (4-hydroxycyclohexyl)carbamatetrans-tert-butyl (4-hydroxycyclohexyl)carbamate
CAS Number 167081-25-6[1]111300-06-2
Molecular Formula C₁₁H₂₁NO₃[1]C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol [1]215.29 g/mol
Melting Point 95 °C[1]~135-139 °C
Appearance White to light yellow powder/crystal[1]White solid
Solubility Slightly soluble in water[1]Data not readily available
Table 2: Comparative Spectral Data

The stereoisomerism of these compounds leads to distinct signals in their ¹H and ¹³C NMR spectra, particularly for the protons and carbons of the cyclohexane ring.

¹H NMR (CDCl₃) Cis Isomer (Predicted) Trans Isomer (Predicted)
C1-H (CH-N) Broad multiplet, ~3.6-3.8 ppmBroad multiplet, ~3.4-3.6 ppm
C4-H (CH-O) Broad multiplet, ~4.0-4.2 ppmBroad multiplet, ~3.6-3.8 ppm
Cyclohexane-H 1.2-2.2 ppm1.0-2.1 ppm
-C(CH₃)₃ Singlet, ~1.45 ppmSinglet, ~1.44 ppm
-NH Broad singletBroad singlet
-OH Broad singletBroad singlet
¹³C NMR (CDCl₃) Cis Isomer (Predicted) Trans Isomer (Predicted)
C=O ~155-156 ppm~155-156 ppm
-C(CH₃)₃ ~79-80 ppm~79-80 ppm
C4 (CH-O) ~66-68 ppm~70-72 ppm
C1 (CH-N) ~48-50 ppm~50-52 ppm
Cyclohexane-C ~30-35 ppm~31-36 ppm
-C(CH₃)₃ ~28.5 ppm~28.5 ppm
IR Spectroscopy (cm⁻¹) Cis Isomer (Predicted) Trans Isomer (Predicted)
O-H Stretch ~3400 (broad)~3400 (broad)
N-H Stretch ~3350~3350
C-H Stretch (sp³) ~2850-2950~2850-2950
C=O Stretch (carbamate) ~1680-1700~1680-1700
N-H Bend ~1520~1520
C-O Stretch ~1050-1150~1050-1150

Experimental Protocols

The synthesis and separation of the cis and trans isomers of this compound require stereocontrolled methods.

Synthesis

The synthesis typically involves two key steps: the stereoselective synthesis of the corresponding cis- or trans-4-aminocyclohexanol precursor, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Logical Workflow for Isomer Synthesis

Synthesis Workflow cluster_cis Cis Isomer Synthesis cluster_trans Trans Isomer Synthesis 4-Oxocyclohexyl_acetate 4-Oxocyclohexyl acetate cis_amino_alcohol cis-4-Aminocyclohexanol 4-Oxocyclohexyl_acetate->cis_amino_alcohol Reductive amination cis_product cis-tert-butyl (4-hydroxycyclohexyl)carbamate cis_amino_alcohol->cis_product Boc Protection p-Aminophenol p-Aminophenol trans_amino_alcohol trans-4-Aminocyclohexanol p-Aminophenol->trans_amino_alcohol Catalytic Hydrogenation trans_product trans-tert-butyl (4-hydroxycyclohexyl)carbamate trans_amino_alcohol->trans_product Boc Protection

Caption: General synthetic routes to cis and trans isomers.

Protocol for Boc Protection of 4-Aminocyclohexanol:

  • Dissolve 4-aminocyclohexanol (cis or trans isomer) in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or sodium bicarbonate, to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure cis or trans isomer of this compound.

Separation

High-performance liquid chromatography (HPLC) is a common and effective method for the separation and analysis of the cis and trans isomers.

HPLC Separation Workflow

HPLC Separation Workflow Sample Mixture of cis and trans isomers HPLC HPLC System (Chiral Stationary Phase) Sample->HPLC Separation Separation based on differential interaction with stationary phase HPLC->Separation Detection UV Detector Separation->Detection Cis Elution of Cis Isomer Detection->Cis Trans Elution of Trans Isomer Detection->Trans

Caption: General workflow for HPLC-based isomer separation.

General HPLC Protocol:

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is often effective for separating stereoisomers.

  • Mobile Phase: A mixture of n-hexane and a polar alcohol like isopropanol or ethanol is commonly used. The ratio of the solvents is optimized to achieve the best separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the carbamate group absorbs, usually around 210-220 nm.

  • Injection Volume: 10-20 µL of the sample dissolved in the mobile phase.

Role in Drug Development: PROTACs

The primary application of these isomers in drug development is as linkers in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC Mechanism of Action

PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

The stereochemistry of the linker, determined by the cis or trans nature of the this compound unit, is critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker's geometry dictates the relative orientation of the target protein and the E3 ligase, which in turn affects the efficiency of ubiquitin transfer.

  • Cis Isomers: The 1,4-diaxial/equatorial relationship of the connection points in the cis isomer results in a more kinked and rigid linker geometry. This can be advantageous in pre-organizing the PROTAC for optimal binding in the ternary complex, potentially leading to higher degradation efficacy.

  • Trans Isomers: The 1,4-diequatorial arrangement in the trans isomer leads to a more linear and extended linker. This can provide greater flexibility, which may be necessary to accommodate the binding surfaces of different target proteins and E3 ligases.

The choice between a cis or trans isomer as a linker is therefore a critical design element in PROTAC development, with the optimal choice being dependent on the specific target protein and E3 ligase pair. The subtle yet significant differences in their three-dimensional structures can have a profound impact on the potency and selectivity of the resulting PROTAC degrader.[2][3][][5][6][7]

Conclusion

The cis and trans isomers of this compound, while chemically similar, exhibit key differences in their physical, spectral, and, most importantly, their functional properties in the context of drug development. A thorough understanding of these differences, supported by detailed analytical characterization and stereocontrolled synthesis, is essential for the rational design of effective PROTACs and other advanced therapeutic agents. The data and protocols presented in this guide serve as a valuable resource for researchers in this dynamic field.

References

Commercial Availability and Technical Guide for Tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key technical data for Tert-butyl (4-hydroxycyclohexyl)carbamate. This compound, a valuable building block in medicinal chemistry, notably serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers. It is typically offered as a mixture of cis and trans isomers, or as the individual stereoisomers. Researchers should carefully consider the isomeric purity required for their specific application, as the spatial orientation of the hydroxyl and carbamate groups can significantly influence the biological activity and pharmacokinetic properties of derivative molecules.

Below is a summary of representative suppliers and their typical product offerings. Please note that catalog numbers, purity, and availability are subject to change and should be verified directly with the supplier.

SupplierProduct Name(s)CAS Number(s)Typical PurityNotes
MedChemExpressThis compound224309-64-2 (mixture)>98%Often marketed as a PROTAC linker.
Sigma-AldrichTert-butyl (cis-4-hydroxycyclohexyl)carbamate167081-25-6≥95%
Tert-butyl (trans-4-hydroxycyclohexyl)carbamate111300-06-2≥95%
BLD PharmThis compound224309-64-2 (mixture)≥97%Also offers cis and trans isomers separately.
Tert-butyl (cis-4-hydroxycyclohexyl)carbamate167081-25-6≥97%
Tert-butyl n-[trans-4-hydroxycyclohexyl]carbamate111300-06-2≥97%
Oakwood Chemicaltert-butyl (cis-4-hydroxycyclohexyl)carbamate167081-25-697%
ChemicalBookTERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE167081-25-698%, 99%+ HPLCLists multiple suppliers with varying purities.
Coolpharm LtdThis compound224309-64-2 (mixture)>98%Certificate of Analysis available upon request.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-protection of 4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O). The starting material, 4-aminocyclohexanol, is commercially available as a mixture of cis and trans isomers. The separation of these isomers can be performed either on the final product or on the starting material, most commonly by column chromatography.

General Experimental Protocol for the Synthesis of this compound (Cis/Trans Mixture)

This protocol is adapted from established procedures for the Boc-protection of amines.

Materials:

  • 4-Aminocyclohexanol (cis/trans mixture)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminocyclohexanol (1.0 eq) in the chosen solvent (e.g., DCM).

  • Addition of Base: Add triethylamine (1.1-1.5 eq) to the solution and stir at room temperature.

  • Boc Protection: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the reaction solvent. The reaction is typically exothermic. Maintain the temperature at room temperature or cool with an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., DCM).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Isomer Separation:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes to elute the products. The trans isomer is typically less polar and will elute before the more polar cis isomer.

    • Combine the fractions containing the pure isomers and concentrate under reduced pressure to yield the products as white to off-white solids.

Characterization Data:
  • Molecular Formula: C₁₁H₂₁NO₃

  • Molecular Weight: 215.29 g/mol

  • Appearance: White to off-white solid

  • ¹H NMR (CDCl₃, 400 MHz):

    • Trans isomer: δ ~3.55 (m, 1H), ~3.45 (m, 1H), ~1.95 (m, 4H), ~1.44 (s, 9H), ~1.25 (m, 4H).

    • Cis isomer: δ ~3.80 (m, 1H), ~3.60 (m, 1H), ~1.65 (m, 4H), ~1.45 (s, 9H), ~1.40 (m, 4H). (Note: Exact chemical shifts may vary depending on the solvent and instrument.)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Trans isomer: δ ~155.5, ~79.2, ~70.5, ~48.0, ~34.5, ~28.4.

    • Cis isomer: δ ~155.6, ~79.3, ~66.0, ~44.5, ~30.5, ~28.4. (Note: Exact chemical shifts may vary depending on the solvent and instrument.)

Diagrams

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4_aminocyclohexanol 4-Aminocyclohexanol (cis/trans mixture) Reaction_Vessel DCM or THF Et₃N, Room Temp 4_aminocyclohexanol->Reaction_Vessel Boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_anhydride->Reaction_Vessel Product_mixture This compound (cis/trans mixture) Reaction_Vessel->Product_mixture Boc Protection

Caption: Synthesis of this compound.

Purification_Workflow Crude_Product Crude Product (cis/trans mixture) Column_Chromatography Silica Gel Column Chromatography (Hexanes/Ethyl Acetate Gradient) Crude_Product->Column_Chromatography Trans_Isomer Trans-Isomer (Less Polar) Column_Chromatography->Trans_Isomer Early Fractions Cis_Isomer Cis-Isomer (More Polar) Column_Chromatography->Cis_Isomer Later Fractions

Caption: Purification and Isomer Separation Workflow.

Methodological & Application

Synthesis of Tert-butyl (4-hydroxycyclohexyl)carbamate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. The protocol details the N-tert-butoxycarbonylation (Boc) protection of 4-aminocyclohexanol. Included are a step-by-step experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow. This guide is intended to facilitate the efficient and reproducible synthesis of this important building block.

Introduction

This compound is a bifunctional molecule that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients. The presence of a protected amine and a free hydroxyl group allows for selective functionalization, making it a versatile tool in multi-step synthetic routes. The most common method for its preparation is the protection of the amino group of 4-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride). This reaction is generally high-yielding and proceeds under mild conditions.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
4-Aminocyclohexanol Hydrochloride1.0 equivalent[1]
Poly(4-vinylpyridine) (or other suitable base)2.0 equivalents[1]
Di-tert-butyl dicarbonate (Boc Anhydride)1.5 equivalents[1]
Reaction Conditions
SolventDichloromethane (DCM)[1]
TemperatureRoom Temperature[1]
Reaction Time12 - 24 hours[1]
Product Characteristics
Molecular FormulaC₁₁H₂₁NO₃[2][3]
Molecular Weight215.29 g/mol [2][3]
AppearanceWhite to off-white solid[2]
Purity≥ 97% (by NMR)[2]
Reported Yield High[1]

Experimental Protocol

This protocol is based on established procedures for the Boc protection of amines.[1]

Materials:

  • 4-Aminocyclohexanol hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Poly(4-vinylpyridine) or Triethylamine (TEA) as a base

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminocyclohexanol hydrochloride (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous dichloromethane to the flask to create a suspension. To this, add the base (e.g., poly(4-vinylpyridine), 2.0 eq.). Stir the mixture at room temperature.

  • Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.5 eq.) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirring suspension of the amine hydrochloride and base at room temperature over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, filter the reaction mixture to remove the base hydrochloride salt.

    • Wash the filtrate with deionized water, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Isolation of Product: Remove the dichloromethane solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product will be a white to off-white solid.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Di-tert-butyl dicarbonate can cause skin and eye irritation. Avoid inhalation and contact with skin.

  • Dichloromethane is a volatile and potentially harmful solvent. Handle with care and avoid inhalation.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

reaction Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_product Product 4_aminocyclohexanol 4-Aminocyclohexanol product This compound 4_aminocyclohexanol->product + Boc_anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Boc_anhydride->product Base (e.g., Poly(4-vinylpyridine)) DCM, Room Temperature

Caption: Chemical reaction for Boc protection of 4-aminocyclohexanol.

workflow Experimental Workflow start Start setup Reaction Setup: - Add 4-aminocyclohexanol HCl to flask - Add DCM and Base start->setup add_boc Add Boc Anhydride Solution Dropwise at Room Temperature setup->add_boc react Stir at Room Temperature (12-24 hours) add_boc->react workup Work-up: - Filter - Wash with Water and Brine - Dry Organic Layer react->workup isolate Isolate Product: - Remove Solvent via Rotary Evaporation workup->isolate purify Purification (Optional): - Recrystallization or Chromatography isolate->purify end End Product: This compound purify->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for Tert-butyl (4-hydroxycyclohexyl)carbamate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own ubiquitin-proteasome system for selective protein degradation.[1] A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[2][3]

Tert-butyl (4-hydroxycyclohexyl)carbamate is a valuable building block for the synthesis of PROTAC linkers. The cyclohexane ring provides a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex and enhancing degradation efficiency compared to more flexible alkyl or polyethylene glycol (PEG) linkers.[4] The hydroxyl group offers a convenient handle for further chemical modification and attachment to either the POI-binding ligand or the E3 ligase ligand, while the Boc-protected amine allows for controlled, sequential synthesis.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of PROTACs for targeted protein degradation.

Data Presentation

The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes quantitative data for a clinically advanced PROTAC, Bavdegalutamide (ARV-110), which incorporates a derivative of this compound in its linker structure.

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDC50DmaxReference
Bavdegalutamide (ARV-110)Androgen Receptor (AR)Cereblon (CRBN)VCaP~1 nM>90%[5][6]
Bavdegalutamide (ARV-110)Androgen Receptor (AR)Cereblon (CRBN)LNCaP< 1 nM~85%[5][7]

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

Caption: PROTAC-mediated degradation of a target protein.

General Experimental Workflow for PROTAC Evaluation

The development and characterization of a novel PROTAC follows a systematic workflow to assess its efficacy and mechanism of action.

PROTAC_Workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis Ternary_Complex_Assay Ternary Complex Formation Assay Synthesis->Ternary_Complex_Assay Ubiquitination_Assay In Vitro/Cell-based Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Western_Blot Western Blot for Protein Degradation (DC50 & Dmax) Ubiquitination_Assay->Western_Blot Cell_Viability Cell Viability Assay Western_Blot->Cell_Viability Characterized_PROTAC Characterized PROTAC Cell_Viability->Characterized_PROTAC

Caption: A typical experimental workflow for PROTAC development.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol provides a generalized, two-step approach for synthesizing a PROTAC. The example of ARV-110 synthesis demonstrates a specific application of this linker.[8]

Part 1: Coupling of this compound to a POI Ligand

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-binding ligand containing a suitable reactive group (e.g., a chloronitrile as in the synthesis of an ARV-110 precursor) and this compound (1.2 equivalents) in an appropriate anhydrous solvent (e.g., dimethylacetamide - DMA).

  • Addition of Base: Add a suitable base, such as sodium hydride (NaH, 1.5 equivalents), portion-wise at 0 °C to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.

Part 2: Deprotection and Coupling to E3 Ligase Ligand

  • Boc Deprotection: Dissolve the purified intermediate from Part 1 in a suitable solvent (e.g., methanol or dichloromethane). Add an acid, such as hydrochloric acid (HCl, 4M solution in dioxane or as a methanolic solution), and stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS). Remove the solvent under reduced pressure to obtain the amine salt.

  • Amide Coupling: In a separate flask, dissolve the E3 ligase ligand containing a carboxylic acid moiety (1.0 equivalent) in an anhydrous solvent like dimethylformamide (DMF). Add a coupling agent, such as HATU (1.1 equivalents), and an amine base, like diisopropylethylamine (DIPEA, 3.0 equivalents). Stir the mixture for 15 minutes to activate the carboxylic acid.

  • Final PROTAC Synthesis: Add the deprotected amine salt from the previous step to the activated E3 ligase ligand solution. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Purification: Upon completion, purify the crude PROTAC by preparative high-performance liquid chromatography (HPLC) to yield the final product.

Protocol 2: Western Blotting for Determination of DC50 and Dmax

This protocol outlines the quantification of target protein degradation in response to PROTAC treatment.[4]

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation versus the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3][9]

Protocol 3: Immunoprecipitation for Detection of Protein Ubiquitination

This protocol is used to confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.[10]

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 5-10 times the DC50). To allow for the accumulation of ubiquitinated proteins, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC treatment.[10]

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., in RIPA buffer containing 1% SDS) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes. Boil the lysates for 10 minutes.

  • Immunoprecipitation: Dilute the lysates with a buffer lacking SDS to reduce the final SDS concentration to 0.1%. Pre-clear the lysates with Protein A/G agarose beads. Immunoprecipitate the target protein by incubating the pre-cleared lysate with a specific primary antibody overnight at 4 °C.

  • Capture and Washing: Add Protein A/G agarose beads to capture the antibody-protein complexes. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody against ubiquitin. A ladder of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.[11][12]

References

Application Notes and Protocols for Boc Protection of Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for primary and secondary amines in organic synthesis. Its popularity stems from its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This document provides a detailed guide for the Boc protection of primary and secondary amines using di-tert-butyl dicarbonate ((Boc)₂O), the most common reagent for this transformation.[2]

Core Principles of Boc Protection

The Boc group serves to temporarily mask the nucleophilicity and basicity of an amine, allowing for chemical modifications at other sites of a molecule that would otherwise be incompatible with a free amine.[3] The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of (Boc)₂O, forming a stable carbamate.[4]

A key advantage of the Boc group is its orthogonality with other common amine protecting groups. It remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and the catalytic hydrogenation conditions for removing the benzyloxycarbonyl (Cbz) group.[3][5] This orthogonality is crucial in complex synthetic strategies like solid-phase peptide synthesis (SPPS).[3]

Reaction Mechanism

The protection of an amine with (Boc)₂O proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks one of the carbonyl carbons of the (Boc)₂O, leading to a tetrahedral intermediate.[3] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol.[2][6] The evolution of CO₂ gas helps to drive the reaction to completion.[4] The reaction can be performed with or without a base; however, the presence of a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) is common to neutralize the protonated amine and accelerate the reaction.[5]

Boc_Protection_Mechanism R2NH R₂NH Intermediate [Tetrahedral Intermediate] R2NH->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Base Base Protonated_Amine R₂N(H)⁺-Boc Base->Protonated_Amine Intermediate->Protonated_Amine Collapse Product R₂N-Boc Protonated_Amine->Product Deprotonation Byproducts t-BuOH + CO₂ + Base-H⁺

Mechanism of base-catalyzed Boc protection.

Experimental Protocols

The following are generalized protocols for the Boc protection of primary and secondary amines. The choice of solvent and base can be adapted depending on the substrate's solubility and reactivity.

Protocol 1: Standard Boc Protection of a Primary Amine

This protocol is a general and widely applicable method for the Boc protection of primary amines.

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Dissolution: Dissolve the primary amine (1.0 eq) in DCM or THF (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[3]

  • Base Addition: Add triethylamine (1.1-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.[3]

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq), either solid or dissolved in a minimal amount of the reaction solvent, to the stirring solution.[1]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 12 hours.[4]

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.[1]

    • Dissolve the residue in an organic solvent like ethyl acetate.[7]

    • Wash the organic layer sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.[1]

  • Purification: If necessary, purify the product by column chromatography on silica gel.[7]

Protocol 2: Boc Protection of a Secondary Amine

This protocol is suitable for the Boc protection of various secondary amines.

Materials:

  • Secondary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the secondary amine (1.0 eq) in anhydrous THF or DCM.[7]

  • Base Addition: Add TEA or DIPEA (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.[7]

  • Reagent Addition: Add a solution of (Boc)₂O (1.1-1.5 eq) in a minimal amount of the reaction solvent dropwise to the stirring amine solution.[7]

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up:

    • Upon completion, remove the solvent under reduced pressure.[7]

    • Dissolve the residue in an organic solvent such as ethyl acetate.[7]

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[7]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[7]

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.[7]

Quantitative Data Summary

The following tables summarize representative examples of Boc protection of various primary and secondary amines under different reaction conditions. Yields are highly dependent on the specific substrate and reaction scale.

Table 1: Boc Protection of Primary Amines

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineTEADCMRoom Temp1 - 12High[4]
AnilineNaOHDioxane/WaterRoom Temp2 - 16High[4]
Glycine methyl esterNaHCO₃Dioxane/WaterRoom Temp2 - 16>95
Various Amines-WaterRoom Temp0.2 - 190-98[8]

Table 2: Boc Protection of Secondary Amines

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineTEATHFRoom Temp2 - 12High[7]
N-MethylbenzylamineDMAPAcetonitrileRoom Temp1 - 12High
DibenzylamineTEADCMRoom Temp2 - 12>90
Pyrrolidine(Boc)₂O neat-501>95

Deprotection of Boc-Protected Amines

The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent are commonly used.[9][10]

Protocol 3: General Deprotection of a Boc-Protected Amine using TFA

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up to free amine)

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in DCM (a common concentration is a 25-50% solution of TFA in DCM).[4]

  • Acid Addition: Add TFA to the solution and stir at room temperature.[4]

  • Reaction: The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC.[4]

  • Work-up:

    • Remove the solvent and excess TFA in vacuo. The product is often obtained as a TFA salt.[4]

    • To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base like saturated NaHCO₃ solution.[3]

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[3]

Experimental Workflow Diagram

The general workflow for the Boc protection of amines is outlined below.

Boc_Protection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation A Dissolve amine and base in solvent B Add (Boc)₂O A->B C Stir at specified temperature B->C D Monitor reaction by TLC C->D E Quench reaction and perform aqueous wash D->E F Extract with organic solvent E->F G Dry organic layer and concentrate F->G H Purify by column chromatography (if needed) G->H

General experimental workflow for Boc protection.

References

Application of Tert-butyl (4-hydroxycyclohexyl)carbamate in the Synthesis of Peptide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (4-hydroxycyclohexyl)carbamate is a bifunctional linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a powerful strategy for targeting proteins that have been traditionally considered "undruggable." In the context of peptide-based therapeutics, this compound serves as a crucial component to connect a target-protein-binding peptide, synthesized via Solid-Phase Peptide Synthesis (SPPS), to an E3 ligase ligand.

The structure of this compound, featuring a hydroxyl group and a Boc-protected amine on a cyclohexane scaffold, allows for a sequential and controlled conjugation strategy. This is essential for the modular assembly of peptide-PROTACs. The cyclohexane ring provides a semi-rigid spacer, which can be advantageous for optimizing the spatial orientation of the peptide and the E3 ligase ligand to facilitate the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Core Principles and Strategy

The application of this compound in the synthesis of peptide-PROTACs involves a two-stage conjugation process after the peptide has been synthesized, purified, and characterized. The general strategy is as follows:

  • Peptide Synthesis: The target-protein-binding peptide is first synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc/tBu chemistry.

  • First Conjugation: The purified peptide is conjugated to the this compound linker. This is typically achieved by forming a bond between a functional group on the peptide (e.g., the C-terminal carboxyl group) and the hydroxyl group of the linker.

  • Boc Deprotection: The Boc protecting group on the linker is removed under acidic conditions to expose a primary amine.

  • Second Conjugation: The E3 ligase ligand is then coupled to the newly exposed amine on the linker to complete the synthesis of the peptide-PROTAC.

This modular approach allows for the synthesis and purification of intermediates, which is critical for ensuring the purity of the final peptide-PROTAC conjugate.

Experimental Protocols

Protocol 1: Synthesis of Peptide-Linker Intermediate via C-Terminal Esterification

This protocol describes the conjugation of a purified peptide with a free C-terminal carboxylic acid to the hydroxyl group of this compound.

Materials:

  • Purified peptide with a free C-terminus (1 eq.)

  • This compound (1.5 eq.)

  • Dicyclohexylcarbodiimide (DCC) (1.5 eq.) or Diisopropylcarbodiimide (DIC) (1.5 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) for purification

  • Mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified peptide (1 eq.) and this compound (1.5 eq.) in anhydrous DCM or DMF.

  • Catalyst Addition: Add DMAP (0.1 eq.) to the reaction mixture.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DCC or DIC (1.5 eq.) to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by LC-MS to check for the formation of the desired peptide-linker conjugate.

  • Work-up:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

    • If DIC was used, the diisopropylurea byproduct is more soluble and will be removed during purification.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by RP-HPLC to isolate the peptide-linker intermediate.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Protocol 2: Boc Deprotection of the Peptide-Linker Intermediate

This protocol describes the removal of the Boc protecting group from the peptide-linker conjugate to prepare for the coupling of the E3 ligase ligand.

Materials:

  • Purified peptide-linker intermediate (1 eq.)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether for precipitation

Procedure:

  • Deprotection Solution: Prepare a solution of 20-50% TFA in DCM.

  • Reaction: Dissolve the purified peptide-linker intermediate in the TFA/DCM solution.

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by LC-MS to confirm the removal of the Boc group.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like methanol can help remove residual TFA.

    • The resulting amine is typically obtained as a TFA salt.

  • Precipitation and Isolation: Precipitate the deprotected peptide-linker by adding the concentrated solution to cold diethyl ether. Isolate the product by centrifugation and decantation.

Protocol 3: Coupling of the E3 Ligase Ligand to the Deprotected Peptide-Linker

This protocol outlines the final step of coupling an E3 ligase ligand with a carboxylic acid functionality to the deprotected peptide-linker.

Materials:

  • Deprotected peptide-linker (TFA salt) (1 eq.)

  • E3 ligase ligand with a carboxylic acid functionality (1.2 eq.)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq.) or a similar coupling agent.

  • N,N-Diisopropylethylamine (DIPEA) (3-4 eq.)

  • Anhydrous DMF

  • RP-HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the E3 ligase ligand (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF.

  • Activation: Stir the mixture for 5-10 minutes to pre-activate the carboxylic acid.

  • Addition of Peptide-Linker and Base: Dissolve the deprotected peptide-linker (1 eq.) in a minimal amount of DMF and add it to the reaction mixture. Add DIPEA (3-4 eq.) dropwise. The base will neutralize the TFA salt and facilitate the coupling reaction.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Purify the final peptide-PROTAC conjugate by RP-HPLC.

  • Characterization: Confirm the identity, purity, and integrity of the final product by mass spectrometry and analytical HPLC.

Data Presentation

The efficiency of each conjugation and deprotection step is crucial for the overall yield of the final peptide-PROTAC. The following tables provide representative data for similar reactions found in the literature. Actual results may vary depending on the specific peptide sequence and E3 ligase ligand used.

Table 1: Representative Coupling Efficiencies for Esterification of Peptides to Hydroxyl-Containing Linkers

Peptide Sequence (Example)Coupling AgentSolventReaction Time (h)Yield (%)
Ac-Gly-Phe-Asp-OHDCC/DMAPDCM2460-75
Ac-Val-Ala-Leu-OHDIC/DMAPDMF1865-80

Table 2: Representative Yields for Boc Deprotection and Subsequent Amide Coupling

IntermediateDeprotection ConditionsSubsequent Coupling AgentOverall Yield (2 steps, %)
Peptide-Linker-Boc50% TFA in DCM, 1hHATU/DIPEA70-85
Small Molecule-Linker-Boc20% TFA in DCM, 2hEDC/HOBt75-90

Visualizations

Workflow for Peptide-PROTAC Synthesis

The following diagram illustrates the overall workflow for the synthesis of a peptide-PROTAC using this compound as a linker.

Peptide_PROTAC_Synthesis_Workflow Workflow for Peptide-PROTAC Synthesis cluster_SPPS Solid-Phase Peptide Synthesis cluster_Conjugation PROTAC Assembly (Solution Phase) SPPS Peptide Synthesis on Resin Cleavage Cleavage and Deprotection SPPS->Cleavage Purification1 Peptide Purification (HPLC) Cleavage->Purification1 Conjugation1 Peptide + Linker Conjugation (Esterification) Purification1->Conjugation1 Purified Peptide Purification2 Purification of Peptide-Linker Conjugation1->Purification2 Boc_Deprotection Boc Deprotection (TFA) Purification2->Boc_Deprotection Conjugation2 E3 Ligase Ligand Coupling (Amide Bond Formation) Boc_Deprotection->Conjugation2 Purification3 Final PROTAC Purification (HPLC) Conjugation2->Purification3 Final_PROTAC Final Peptide-PROTAC Purification3->Final_PROTAC Linker Tert-butyl (4-hydroxycyclohexyl)carbamate Linker->Conjugation1 E3_Ligand E3 Ligase Ligand E3_Ligand->Conjugation2

Caption: Overall workflow for peptide-PROTAC synthesis.

Signaling Pathway of PROTAC Action

This diagram illustrates the catalytic mechanism of action of a PROTAC molecule.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex PROTAC Peptide-PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (from E2) Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Application Notes and Protocols for the Synthesis of Novel Drug Candidates Using Tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Tert-butyl (4-hydroxycyclohexyl)carbamate as a versatile building block in the synthesis of novel drug candidates. This document focuses on its application in the development of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors, two prominent classes of modern therapeutics.

Introduction

This compound is a bifunctional molecule incorporating a Boc-protected amine and a secondary alcohol on a cyclohexane scaffold. This combination of functionalities makes it an excellent linker or scaffold component in medicinal chemistry. The Boc-protected amine offers a stable yet readily deprotectable nitrogen nucleophile, while the hydroxyl group provides a convenient handle for etherification or esterification reactions. The cyclohexane ring imparts a degree of conformational rigidity to the linker, which can be crucial for optimizing the binding of a drug candidate to its biological target.

Application 1: Synthesis of PROTAC Degraders

This compound is a key building block in the synthesis of PROTACs, a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system. A prominent example is the synthesis of Bavdegalutamide (ARV-110), an orally bioavailable PROTAC that targets the Androgen Receptor (AR) for degradation and is being investigated for the treatment of prostate cancer.[1][2][3]

Signaling Pathway: PROTAC-mediated Androgen Receptor Degradation

PROTACs like ARV-110 function by simultaneously binding to the target protein (Androgen Receptor) and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation AR Androgen Receptor (AR) (Target Protein) PROTAC ARV-110 (PROTAC) AR->PROTAC Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->PROTAC Binds to Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Recruited Proteasome 26S Proteasome Degraded_AR Degraded AR (Peptide Fragments) Proteasome->Degraded_AR Degrades AR_bound AR AR_bound->Proteasome Targeted for Degradation PROTAC_bound ARV-110 AR_bound->PROTAC_bound E3_bound->AR_bound Polyubiquitination E3_bound->PROTAC_bound

PROTAC-mediated degradation of the Androgen Receptor.
Experimental Protocols

The synthesis of ARV-110 involves a multi-step sequence. The initial key steps utilizing this compound are the formation of an ether linkage via a nucleophilic aromatic substitution (SNAr) reaction, followed by the deprotection of the Boc group.

Protocol 1: Synthesis of Tert-butyl (4-(2-chloro-4-cyanophenoxy)cyclohexyl)carbamate (ARV-110 Intermediate)

This protocol describes the SNAr reaction between 2,4-dichlorobenzonitrile and this compound.

ReagentMolar Eq.MW ( g/mol )Amount
2,4-Dichlorobenzonitrile1.0172.01(To be calculated)
This compound1.1215.29(To be calculated)
Sodium Hydride (60% dispersion in oil)1.524.00(To be calculated)
N,N-Dimethylacetamide (DMA)-87.12(Sufficient volume)

Procedure:

  • To a solution of this compound (1.1 eq) in anhydrous N,N-Dimethylacetamide (DMA) under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.5 eq) portion-wise at 0 °C.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add a solution of 2,4-dichlorobenzonitrile (1.0 eq) in DMA dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Protocol 2: Boc Deprotection to Yield 4-(2-chloro-4-cyanophenoxy)cyclohexan-1-amine

This protocol describes the removal of the Boc protecting group under acidic conditions.

ReagentMolar Eq.ConcentrationAmount
Tert-butyl (4-(2-chloro-4-cyanophenoxy)cyclohexyl)carbamate1.0-(To be calculated)
HCl in 1,4-Dioxane5-104 M(To be calculated)
1,4-Dioxane--(Sufficient volume)

Procedure:

  • Dissolve Tert-butyl (4-(2-chloro-4-cyanophenoxy)cyclohexyl)carbamate (1.0 eq) in anhydrous 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired amine salt.

Synthetic Workflow

ARV110_Synthesis_Workflow start Starting Materials (this compound & 2,4-Dichlorobenzonitrile) snar S_NAr Reaction (NaH, DMA) start->snar intermediate Intermediate (Boc-protected) snar->intermediate deprotection Boc Deprotection (HCl in Dioxane) intermediate->deprotection amine_intermediate Amine Intermediate (Hydrochloride Salt) deprotection->amine_intermediate coupling Further Coupling Steps (Amide formation, etc.) amine_intermediate->coupling final_product Final PROTAC (ARV-110) coupling->final_product purification Purification & Characterization final_product->purification

General workflow for the synthesis of ARV-110.

Application 2: Synthesis of Kinase Inhibitors

The 4-aminocyclohexanol scaffold, derived from this compound, is also a valuable component in the design of kinase inhibitors. The cyclohexane ring can serve as a rigid scaffold to orient pharmacophoric groups for optimal interaction with the kinase active site. While a direct synthesis of a marketed kinase inhibitor from this specific building block is not prominently documented in publicly available literature, its utility can be exemplified through the synthesis of inhibitors targeting Janus Kinases (JAKs) or Phosphoinositide 3-kinases (PI3Ks), where similar aminocyclohexanol moieties are often employed.

Signaling Pathway: Janus Kinase (JAK)-STAT Signaling

The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. JAK inhibitors block the phosphorylation of STAT proteins, thereby inhibiting the downstream signaling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK_inhibitor JAK Inhibitor (Drug Candidate) JAK->JAK_inhibitor Inhibited by STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates & Binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Initiates

Simplified JAK-STAT signaling pathway and the action of a JAK inhibitor.
Experimental Protocol: Synthesis of a Generic Kinase Inhibitor Scaffold

The following is a generalized protocol for the incorporation of the 4-aminocyclohexanol moiety into a heterocyclic core, a common feature of many kinase inhibitors. This example uses a Suzuki coupling reaction.

Protocol 3: Suzuki Coupling of a Heterocyclic Core with a Cyclohexylboronic Ester

This protocol assumes the prior synthesis of a boronic ester derivative of this compound.

ReagentMolar Eq.MW ( g/mol )Amount
Halogenated Heterocyclic Core1.0(Varies)(To be calculated)
Boc-4-aminocyclohexylboronic acid pinacol ester1.2(Varies)(To be calculated)
Pd(PPh₃)₄0.051155.56(To be calculated)
K₂CO₃2.0138.21(To be calculated)
1,4-Dioxane/Water--(e.g., 4:1 mixture)

Procedure:

  • To a reaction vessel, add the halogenated heterocyclic core (1.0 eq), the Boc-4-aminocyclohexylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).

  • Degas the mixture by evacuating and backfilling with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the coupled product.

  • The Boc group can then be deprotected using the procedure outlined in Protocol 2 to yield the final amine, which can be further functionalized if necessary.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex drug candidates. Its utility in constructing both PROTACs and kinase inhibitors highlights its importance in modern medicinal chemistry. The protocols provided herein offer a foundation for the synthesis of novel therapeutics utilizing this key intermediate. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Application Notes and Protocols for the Cleavage of the Boc Group from Tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] This document provides detailed experimental protocols for the cleavage of the Boc group from Tert-butyl (4-hydroxycyclohexyl)carbamate, a key intermediate in the synthesis of various biologically active molecules. The information is intended for researchers, scientists, and professionals in the field of drug development.

The deprotection of a Boc-protected amine is an acid-catalyzed process.[2] The mechanism involves the initial protonation of the carbamate's carbonyl oxygen by a strong acid.[3][4] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][5] The unstable carbamic acid subsequently undergoes spontaneous decarboxylation to yield the free amine, which is typically protonated by the acid in the reaction mixture to form an amine salt.[3][5] The tert-butyl cation generated can be quenched by nucleophiles or can deprotonate to form isobutylene gas.[4][6]

Comparative Data of Experimental Conditions

The following table summarizes various acidic conditions reported for the deprotection of Boc-protected amines, which are applicable to this compound.

MethodReagent(s)Solvent(s)TemperatureTimeYieldNotes
1Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature1 - 18 hHighA common and effective method.[7] Work-up is required to remove excess TFA.[7]
2Hydrochloric acid (HCl)1,4-DioxaneRoom Temperature2 - 24 hHighThe product often precipitates as the hydrochloride salt, simplifying isolation.[8]
3Hydrochloric acid (HCl)Methanol (MeOH)Room TemperatureNot specifiedNot specifiedA specific example for a closely related substrate has been reported.[9]
4p-Toluenesulfonic acid (p-TsOH)None (Solvent-free)Room Temperature10 min>98%A rapid and environmentally friendly mechanochemical method.[10]
5Oxalyl chlorideMethanol (MeOH)Room Temperature1 - 4 hUp to 90%A mild method suitable for substrates with other acid-labile groups.[11]

Experimental Protocols

This protocol is a standard and highly effective method for Boc deprotection.[7]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add trifluoroacetic acid to the solution. The amount of TFA can range from 25% v/v to a 1:1 mixture with DCM.[7][12]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 18 hours.[7]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[2]

This method is widely used, and the product often precipitates as the hydrochloride salt, which can be easily isolated.[8]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in a minimal amount of 1,4-dioxane or suspend it directly in the 4M HCl in 1,4-dioxane solution.[8]

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times can range from 2 to 24 hours.[8]

  • Upon completion, the product will often precipitate as the hydrochloride salt.

  • The solid can be collected by filtration and washed with diethyl ether to remove any non-polar impurities.[8]

  • Dry the product under vacuum to yield the hydrochloride salt of (4-aminocyclohexyl)methanol.

This method has been successfully applied to a very similar substrate, tert-butyl((1R,4R)-4-hydroxycyclohexyl)carbamate.[9]

Materials:

  • This compound

  • Hydrochloric acid (e.g., concentrated HCl or a solution of HCl in methanol)

  • Methanol (MeOH)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in methanol.

  • Add a solution of HCl in methanol or concentrated HCl.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the product.

  • Further purification, such as recrystallization, may be performed if necessary.[9]

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Protonation of Amine Boc_Protected Boc-Protected Amine Protonated Protonated Intermediate Boc_Protected->Protonated + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid - tert-Butyl Cation t_Butyl_Cation tert-Butyl Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Amine_Salt Amine Salt Free_Amine->Amine_Salt + H⁺

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Boc_Deprotection_Workflow Start Start: Boc-Protected This compound Dissolution Dissolve in appropriate solvent (e.g., DCM, Dioxane, MeOH) Start->Dissolution Acid_Addition Add Acidic Reagent (e.g., TFA, HCl) Dissolution->Acid_Addition Reaction Stir at Room Temperature Acid_Addition->Reaction Monitoring Monitor reaction by TLC or LC-MS Reaction->Monitoring Workup Work-up Monitoring->Workup Reaction Complete Isolation Isolate Product Workup->Isolation End End: (4-Aminocyclohexyl)methanol (as free base or salt) Isolation->End

Caption: General Experimental Workflow for Boc Deprotection.

References

Application Notes and Protocols for Designing PROTACs with Varying Linker Lengths using Tert-butyl (4-hydroxycyclohexyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] The linker is a critical component of a PROTAC, as its length, rigidity, and composition directly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[4][5]

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of a series of PROTACs with linkers of varying lengths, derived from Tert-butyl (4-hydroxycyclohexyl)carbamate. This versatile building block allows for the systematic modification of the linker length to optimize the degradation efficiency of the resulting PROTACs.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the cellular protein degradation machinery.[6] The PROTAC molecule facilitates the formation of a ternary complex, which leads to the polyubiquitination of the target protein by the E3 ligase. This polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[3]

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Design and Synthesis of PROTACs with Varying Linker Lengths

The synthesis of a PROTAC library with varying linker lengths using this compound derivatives allows for a systematic investigation of the structure-activity relationship (SAR). The general strategy involves a modular approach where the linker is sequentially coupled to the E3 ligase ligand and the target protein ligand.

Synthetic Workflow

The synthesis begins with the modification of this compound to introduce reactive handles for subsequent coupling reactions. By employing homologous building blocks, a series of linkers with increasing lengths can be generated. These linkers are then conjugated to a selected E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon) and a target protein ligand.

Synthesis_Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly Start Tert-butyl (4-hydroxycyclohexyl)carbamate Mod1 Linker Precursor 1 (n=1) Start->Mod1 Mod2 Linker Precursor 2 (n=2) Start->Mod2 Mod3 Linker Precursor 3 (n=3) Start->Mod3 Linker_E3 Linker-E3 Conjugate Mod1->Linker_E3 E3_Ligand E3 Ligase Ligand E3_Ligand->Linker_E3 POI_Ligand POI Ligand PROTAC_Final Final PROTAC POI_Ligand->PROTAC_Final Linker_E3->PROTAC_Final

Figure 2: General workflow for PROTAC synthesis.

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of the synthesized PROTACs is evaluated by determining their half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values. This data is crucial for understanding the impact of linker length on degradation potency.

PROTAC IDLinker Length (n)Linker AtomsDC50 (nM)Dmax (%)
PROTAC-11855065
PROTAC-2 2 11 50 95
PROTAC-331412088
PROTAC-441730075
Table 1: Illustrative degradation data for a series of PROTACs with varying linker lengths. Data is hypothetical and for demonstration purposes.
PROTAC IDTarget Protein Binding (IC50, nM)E3 Ligase Binding (IC50, nM)Cell Viability (IC50, µM)
PROTAC-125150>10
PROTAC-2 28 145 5.2
PROTAC-3301558.1
PROTAC-426160>10
Table 2: Illustrative biochemical and cellular characterization of PROTACs. Data is hypothetical and for demonstration purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of PROTACs with Varying Linker Lengths

This protocol describes a general procedure for the synthesis of a PROTAC library.

Part A: Synthesis of Linker-E3 Ligase Ligand Conjugate

  • Modification of this compound: Introduce a reactive group (e.g., a tosylate or a halide) at the hydroxyl position. For varying linker lengths, react the hydroxyl group with linkers of different chain lengths (e.g., using Williamson ether synthesis with di-halogenated alkanes of varying lengths).

  • Deprotection: Remove the Boc protecting group from the amine using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Conjugation to E3 Ligase Ligand: Couple the deprotected amine of the linker to a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative) using standard peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF).

  • Purification: Purify the Linker-E3 Ligase Ligand Conjugate by flash column chromatography on silica gel.

Part B: Synthesis of the Final PROTAC

  • Activation of Target Protein Ligand: If the target protein ligand has a suitable functional group (e.g., a phenol), it can be coupled to the other end of the linker (which should have a corresponding reactive group, e.g., a halide) via nucleophilic substitution.

  • Final Coupling: Alternatively, if the linker has a terminal carboxylic acid, activate it with HATU/DIPEA and then add the amine-functionalized target protein ligand.

  • Purification: Purify the final PROTAC molecule by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the structure and purity of the final PROTACs using LC-MS and NMR spectroscopy.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein.[3][7]

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line expressing the target protein) in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of each PROTAC for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Determine DC50 and Dmax values by fitting the data to a dose-response curve.

Western_Blot_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer sds_page->transfer blotting Immunoblotting transfer->blotting detection Signal Detection blotting->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end End analysis->end

Figure 3: Experimental workflow for Western Blot analysis.

Protocol 3: Co-Immunoprecipitation for Ternary Complex Formation

This protocol is used to confirm the PROTAC-induced formation of the ternary complex.[8]

  • Cell Treatment and Lysis:

    • Treat cells expressing the target protein and the E3 ligase with the optimal concentration of the PROTAC or a vehicle control for a short duration (e.g., 2-4 hours).

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysates with an antibody against the target protein or the E3 ligase overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting using antibodies against the target protein, the E3 ligase, and a negative control protein. The presence of both the target protein and the E3 ligase in the immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.

Protocol 4: Cell Viability Assay

This protocol assesses the cytotoxic effect of the PROTACs.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the PROTACs for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The systematic variation of linker length is a crucial step in the optimization of PROTACs. The use of this compound derivatives provides a versatile scaffold for the synthesis of a focused library of PROTACs with different linker lengths. The detailed protocols provided herein offer a comprehensive guide for the synthesis, characterization, and biological evaluation of these novel protein degraders. The resulting data will enable researchers to establish a clear structure-activity relationship and identify the optimal linker length for achieving potent and selective degradation of the target protein.

References

Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Anti-inflammatory Agents from Tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of potent anti-inflammatory agents, specifically Janus Kinase (JAK) inhibitors, utilizing Tert-butyl (4-hydroxycyclohexyl)carbamate as a key starting material. The protocols focus on the synthesis of a pyrazolo[3,4-d]pyrimidine core, a well-established scaffold in the development of kinase inhibitors. The methodologies described herein are based on established synthetic routes and provide a framework for the laboratory-scale preparation of these targeted anti-inflammatory compounds.

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling of numerous cytokines and growth factors involved in inflammation and immunity. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade downstream of these receptors. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. Consequently, inhibitors of JAKs have emerged as an important class of therapeutic agents for these conditions.

Signaling Pathway: The JAK-STAT Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the dimerization of receptor subunits. This brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in the inflammatory response. JAK inhibitors act by competing with ATP for the kinase domain of JAKs, thereby preventing the phosphorylation cascade and subsequent gene transcription.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation STAT1 STAT JAK1->STAT1 Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inflammation Inflammation Gene->Inflammation JAK_Inhibitor JAK Inhibitor (Pyrazolo[3,4-d]pyrimidine) JAK_Inhibitor->JAK1 Inhibits JAK_Inhibitor->JAK2 Inhibits

Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.

Experimental Protocols

The following protocols describe a synthetic route to a pyrazolo[3,4-d]pyrimidine-based JAK inhibitor, starting from this compound.

Synthetic Workflow

The overall synthetic strategy involves the oxidation of the starting alcohol to a ketone, followed by a series of reactions to construct the piperidine ring with the correct stereochemistry and functionalization, and finally the coupling with the pyrazolo[3,4-d]pyrimidine core.

Synthetic_Workflow A Tert-butyl (4-hydroxycyclohexyl)carbamate B Tert-butyl (4-oxocyclohexyl)carbamate A->B Oxidation C Key Piperidine Intermediate B->C Multi-step Synthesis E Final Pyrazolo[3,4-d]pyrimidine Product C->E Coupling D 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine D->E

Caption: A simplified workflow for the synthesis of the target anti-inflammatory agent.

Step 1: Oxidation of this compound

Objective: To synthesize Tert-butyl (4-oxocyclohexyl)carbamate.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Dess-Martin periodinane (DMP)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Tert-butyl (4-oxocyclohexyl)carbamate as a white solid.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
Tert-butyl (4-oxocyclohexyl)carbamateC₁₁H₁₉NO₃213.2790-95

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.55 (br s, 1H), 2.90-2.70 (m, 1H), 2.50-2.30 (m, 4H), 2.20-2.00 (m, 4H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 210.5, 155.2, 80.1, 48.5, 41.2, 37.8, 28.4.

Step 2: Synthesis of the Piperidine Intermediate

The synthesis of the chiral piperidine intermediate from Tert-butyl (4-oxocyclohexyl)carbamate is a multi-step process that can be achieved through various published methods, often involving reductive amination and subsequent stereoselective transformations to install the desired stereochemistry. For the purpose of this protocol, we will refer to a generalized procedure leading to a key intermediate for JAK inhibitors.

Step 3: Coupling with 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Objective: To synthesize the final pyrazolo[3,4-d]pyrimidine product.

Materials:

  • Key Piperidine Intermediate (from Step 2)

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a solution of the Key Piperidine Intermediate (1.0 eq) in NMP, add 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.1 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final product.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
Final Pyrazolo[3,4-d]pyrimidine ProductVariesVaries60-75

Biological Activity

The synthesized pyrazolo[3,4-d]pyrimidine derivatives are evaluated for their inhibitory activity against the Janus kinases. The in vitro activity is typically determined using enzymatic assays that measure the phosphorylation of a substrate peptide by the respective JAK isoform.

Data Presentation:

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
Final Pyrazolo[3,4-d]pyrimidine Product (Example)10-5050-2001-10100-500
Tofacitinib (Reference)1.2201.1344

Note: The IC₅₀ values presented are representative and will vary depending on the specific final compound synthesized.

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis of pyrazolo[3,4-d]pyrimidine-based anti-inflammatory agents from this compound. This starting material serves as a versatile building block for the construction of complex piperidine intermediates that are crucial for the activity of many JAK inhibitors. The provided methodologies, along with the illustrative data and diagrams, are intended to support researchers and drug development professionals in the exploration of novel anti-inflammatory therapeutics targeting the JAK-STAT pathway.

Synthetic Routes to Functionalized Derivatives of Tert-butyl (4-hydroxycyclohexyl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized derivatives of tert-butyl (4-hydroxycyclohexyl)carbamate. This versatile building block is a key intermediate in the development of various therapeutic agents, and its derivatization allows for the exploration of structure-activity relationships and the synthesis of novel chemical entities. The following sections detail key synthetic transformations, including esterification, etherification, oxidation, and reductive amination, complete with reaction parameters and detailed experimental procedures.

Introduction

This compound possesses two key functional groups amenable to chemical modification: a hydroxyl group and a Boc-protected amine. The cyclohexane scaffold provides a rigid framework for orienting substituents in well-defined spatial arrangements. This combination of features makes it an attractive starting material for creating libraries of compounds for drug discovery and development. These derivatives are particularly relevant in the design of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapies.[1] This guide outlines reliable synthetic routes to access a variety of functionalized analogues.

Synthetic Pathways Overview

The primary synthetic strategies for derivatizing this compound focus on the reactivity of the hydroxyl group. This can be achieved through several key reactions, which can be followed by further modifications. The general synthetic workflow is depicted below.

G A Tert-butyl (4-hydroxycyclohexyl)carbamate B Ester Derivatives A->B Esterification (Steglich, Mitsunobu) C Ether Derivatives A->C Etherification (Williamson, Mitsunobu) D Tert-butyl (4-oxocyclohexyl)carbamate A->D Oxidation (Dess-Martin, Swern) E Amine Derivatives D->E Reductive Amination

Caption: Key synthetic transformations of this compound.

Esterification of the Hydroxyl Group

Esterification of the hydroxyl group is a common strategy to introduce a wide variety of functional groups. The Steglich and Mitsunobu reactions are particularly effective for this transformation under mild conditions.

Steglich Esterification

The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the reaction between a carboxylic acid and an alcohol.[2][3][4][5] This method is advantageous for its mild reaction conditions and tolerance of various functional groups.

Reaction Scheme:

G reactant1 Tert-butyl (4-hydroxycyclohexyl)carbamate plus1 + reactant1->plus1 reactant2 R-COOH plus1->reactant2 arrow -> DCC, DMAP CH2Cl2, rt reactant2->arrow product Ester Derivative arrow->product

Caption: General scheme for Steglich esterification.

Quantitative Data:

Carboxylic Acid (R-COOH)Equivalents of AcidEquivalents of DCCEquivalents of DMAPSolventReaction Time (h)Yield (%)
Benzoic Acid1.21.20.1CH₂Cl₂1285-95
4-Nitrobenzoic Acid1.21.20.1CH₂Cl₂1288-96
Acetic Acid1.51.50.1CH₂Cl₂880-90
Phenylacetic Acid1.21.20.1CH₂Cl₂1282-92

Experimental Protocol: Synthesis of tert-butyl (4-(benzoyloxy)cyclohexyl)carbamate

  • To a solution of this compound (1.0 eq) and benzoic acid (1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M), add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of alcohols to esters with inversion of stereochemistry using a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7][8] This reaction is particularly useful for sterically hindered alcohols and when stereochemical control is desired.

Reaction Scheme:

G reactant1 Tert-butyl (4-hydroxycyclohexyl)carbamate plus1 + reactant1->plus1 reactant2 R-COOH plus1->reactant2 arrow -> PPh3, DIAD THF, 0 °C to rt reactant2->arrow product Ester Derivative (inversion of stereochemistry) arrow->product G reactant1 Tert-butyl (4-hydroxycyclohexyl)carbamate plus1 + reactant1->plus1 reactant2 R-X plus1->reactant2 arrow -> NaH DMF, rt reactant2->arrow product Ether Derivative arrow->product G reactant Tert-butyl (4-hydroxycyclohexyl)carbamate arrow -> Dess-Martin Periodinane CH2Cl2, rt reactant->arrow product Tert-butyl (4-oxocyclohexyl)carbamate arrow->product G reactant1 Tert-butyl (4-oxocyclohexyl)carbamate plus1 + reactant1->plus1 reactant2 R1R2NH plus1->reactant2 arrow -> NaBH(OAc)3, AcOH CH2Cl2, rt reactant2->arrow product Amine Derivative arrow->product

References

Troubleshooting & Optimization

Common side reactions during Boc deprotection of Tert-butyl (4-hydroxycyclohexyl)carbamate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc deprotection of tert-butyl (4-hydroxycyclohexyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Boc deprotection?

A1: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide gas. The released amine is typically protonated by the excess acid in the reaction mixture, forming an amine salt.[1][2]

Q2: What are the most common side reactions when deprotecting this compound?

A2: The two primary side reactions of concern are:

  • Alkylation by the tert-butyl cation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate nucleophilic sites on the starting material or the product.[2][3]

  • Acid-catalyzed dehydration of the cyclohexanol ring: The secondary alcohol on the cyclohexyl ring can be protonated by the strong acid, leading to the elimination of water and the formation of a cyclohexene byproduct.

Q3: How can I minimize the formation of the dehydrated byproduct?

A3: To minimize dehydration, it is crucial to use the mildest acidic conditions possible that still effectively remove the Boc group. This often involves careful selection of the acid, solvent, reaction temperature, and reaction time. Lowering the reaction temperature (e.g., to 0 °C) can significantly reduce the rate of the dehydration side reaction.

Q4: Are there any recommended scavengers to prevent tert-butylation?

A4: Yes, scavengers are often added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), anisole, and thioanisole.[2] These compounds are more nucleophilic than the substrate and react preferentially with the tert-butyl cation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of 4-aminocyclohexanol 1. Incomplete deprotection.2. Significant formation of side products (e.g., dehydration).3. Product loss during workup.1. Increase reaction time or acid concentration slightly. Monitor reaction progress by TLC or LC-MS.2. Use milder conditions: lower temperature (0 °C), shorter reaction time. Consider using HCl in dioxane instead of TFA.3. Ensure proper pH adjustment during aqueous workup to prevent the formation of water-soluble amine salts that may be lost in the aqueous phase.
Presence of a significant amount of a nonpolar byproduct in NMR/LC-MS Formation of the cyclohexene byproduct via dehydration of the hydroxyl group.1. Lower the reaction temperature to 0 °C or below.2. Reduce the reaction time.3. Use a less harsh acid if possible (e.g., switching from neat TFA to a solution of HCl in dioxane).
Mass spectrum shows a peak corresponding to +56 Da adduct Alkylation of the starting material or product by the tert-butyl cation.1. Add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture (typically 1-5 equivalents).
Product is difficult to isolate or purify 1. The product may be highly water-soluble as the hydrochloride or trifluoroacetate salt.2. The crude product may be a mixture of the desired product and side products.1. After quenching the reaction, carefully neutralize the solution and consider extraction with a suitable organic solvent. Alternatively, isolate the product as the salt and purify by recrystallization.2. Optimize the reaction conditions to minimize side product formation before attempting purification. Column chromatography may be necessary.

Experimental Protocols

Protocol 1: Boc Deprotection using HCl in Dioxane

This method is often preferred as it can be milder than TFA and may reduce the extent of dehydration.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours. The hydrochloride salt of the product may precipitate.

  • Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.

  • Dry the solid product under vacuum to yield 4-aminocyclohexanol hydrochloride.

Protocol 2: Boc Deprotection using TFA in DCM

This is a very common and effective method, but care must be taken to control the temperature to minimize dehydration.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (at a concentration of approximately 0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.

  • Once the reaction is complete, carefully quench the reaction by adding it to a cold, stirred solution of saturated sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-aminocyclohexanol.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Visual Troubleshooting Guide

Boc_Deprotection_Troubleshooting start Reaction Complete? incomplete Incomplete Reaction start->incomplete No complete Reaction Complete start->complete Yes action1 Increase reaction time or acid concentration. Consider gentle warming. incomplete->action1 Troubleshoot check_purity Pure Product? complete->check_purity Analyze Crude Product pure Isolate Product check_purity->pure Yes impure Impure Product check_purity->impure No identify_side_product Major Side Product? impure->identify_side_product Identify Impurity dehydration Dehydration Product (Cyclohexene) identify_side_product->dehydration Non-polar, loss of water alkylation Alkylation Product (+56 Da) identify_side_product->alkylation Mass increase of 56 action2 Lower reaction temperature (0°C). Use milder acid (e.g., HCl/dioxane). Reduce reaction time. dehydration->action2 Mitigate action3 Add scavenger (e.g., TES, anisole). alkylation->action3 Mitigate

Caption: Troubleshooting workflow for Boc deprotection side reactions.

References

How to prevent tert-butylation of sensitive functional groups during Boc removal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of tert-butylation of sensitive functional groups during the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during Boc deprotection?

A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a powerful electrophile and can alkylate nucleophilic residues within the peptide or substrate, leading to undesired modifications.[1][2][3]

Q2: Which functional groups and amino acid residues are most susceptible to tert-butylation?

A2: Functional groups with nucleophilic sites are particularly vulnerable to alkylation by the tert-butyl cation. In the context of peptide synthesis, these include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][3][4]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2][3]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to S-tert-butylated Cys residues.[1][4]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][4][5]

Q3: What are scavengers and how do they prevent tert-butylation?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2][5] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[1][2][5] Scavengers are typically nucleophilic compounds.[1]

Q4: What is a good general-purpose scavenger cocktail for Boc deprotection?

A4: For many routine applications, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a highly effective and widely used cleavage cocktail.[1][6][7] TIS is an excellent carbocation scavenger, and water can also act as a scavenger for some reactive species.[7]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in HPLC/LC-MS after deprotection, often with a +56 Da mass shift.

  • Possible Cause: tert-butylation of a sensitive functional group. A mass increase of 56 Da is a strong indicator of the addition of a tert-butyl group.[4][8]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger is critical and depends on the sensitive residues present in your molecule.[2][3][4]

Sensitive ResidueRecommended ScavengersRationale
Tryptophan (Trp) Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT)TIS and TES are highly effective carbocation scavengers.[4] EDT is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[4][9]
Methionine (Met) ThioanisoleThe addition of thioanisole to the cleavage cocktail is effective in suppressing Met oxidation.[7] The thioether side chain can be alkylated to form a sulfonium salt.[1][2][3]
Cysteine (Cys) 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)EDT is a commonly used scavenger for Cysteine-containing compounds.[1] The addition of a disulfide-reducing agent like DTT can also help mitigate side reactions.[8]
Tyrosine (Tyr) Phenol, Anisole, m-CresolThese phenolic compounds act as decoys for the tert-butyl cation.[4]

Issue 2: Incomplete Boc deprotection is observed.

  • Possible Cause 1: Insufficient acid strength or concentration.[1][10]

    • Solution: Increase the acid concentration (e.g., use 50-95% TFA in Dichloromethane (DCM)) or switch to a stronger acid system like 4M HCl in dioxane.[1][10][11]

  • Possible Cause 2: Insufficient reaction time or low temperature.[1][10]

    • Solution: Extend the reaction time and monitor its progress using TLC or LC-MS. Ensure the reaction is performed at room temperature, as lower temperatures can significantly decrease the reaction rate.[10][11]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine.[1][12]

    • Solution: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA with Scavengers
  • Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., Dichloromethane, DCM).[2]

  • Scavenger Addition: Add the appropriate scavenger(s) to the solution. For a general-purpose cocktail, use Triisopropylsilane (TIS) and water. A common ratio is 95:2.5:2.5 (TFA:TIS:H₂O).[1][6]

  • Deprotection: Add Trifluoroacetic acid (TFA) to the reaction mixture. A typical concentration is 20-50% v/v of TFA in DCM.[10]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10] The deprotected amine is often obtained as the TFA salt.[13]

Protocol 2: Two-Step Cleavage for Minimizing S-tert-Butylation of Cysteine

This protocol is adapted to reduce alkylation side products for cysteine-containing peptides.[8][14]

  • Initial Cleavage: Treat the peptide-resin with a lower concentration of TFA (e.g., 70%) in a cocktail containing TIS, water, thioanisole, and Dimethylsulfide (DMS) for 30 minutes.[8][14]

  • Final Cleavage: Increase the TFA concentration to 80-90% and continue the cleavage for an additional 1.5-2 hours.[8][14]

  • Isolation: Filter the TFA solution containing the cleaved peptide into cold diethyl ether to precipitate the peptide.[8][15]

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times and then dry the peptide pellet.[8][15]

Quantitative Data on Scavenger Efficiency

The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of sensitive residues.

Scavenger Cocktail (v/v/v)Sensitive Residue% Desired Product% Side ProductReference
TFA/H₂O/TIS (95:2.5:2.5)CysHighLow[1][6]
TFA/Thioanisole/EDT/Phenol/H₂O (82.5:5:2.5:5:5) (Reagent K)MultipleHighLow[1]
TFA/TIS/H₂O/Thioanisole/DMS (85:2.5:7.5:2.5:2.5) + 1% DTTCysHighLow[14]

Visual Guides

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Cleavage Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Side_Product Alkylated Side-Product tBu_Cation->Side_Product Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Sensitive_Group Sensitive Functional Group (e.g., Trp, Met) Sensitive_Group->Side_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection, tert-butylation, and scavenging.

Troubleshooting_Workflow Start Boc Deprotection Reaction Check_Completion Check for complete deprotection (TLC/LC-MS) Start->Check_Completion Check_Side_Products Check for side products (+56 Da) Check_Completion->Check_Side_Products Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products_Found Side Products Detected Check_Side_Products->Side_Products_Found Yes Success Successful Deprotection Check_Side_Products->Success No Increase_Acid Increase acid concentration or reaction time Incomplete->Increase_Acid Use_Stronger_Acid Use stronger acid (e.g., 4M HCl/dioxane) Incomplete->Use_Stronger_Acid Increase_Acid->Start Use_Stronger_Acid->Start Add_Scavenger Add appropriate scavenger(s) Side_Products_Found->Add_Scavenger Optimize_Scavenger Optimize scavenger cocktail Side_Products_Found->Optimize_Scavenger Add_Scavenger->Start Optimize_Scavenger->Start

Caption: Troubleshooting workflow for Boc deprotection.

References

Techniques for the separation and purification of cis and trans isomers of Tert-butyl (4-hydroxycyclohexyl)carbamate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the separation and purification of cis and trans isomers of Tert-butyl (4-hydroxycyclohexyl)carbamate. This document offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the cis and trans isomers of this compound?

A1: The primary challenge lies in the similar physicochemical properties of the cis and trans isomers. They share the same molecular weight and functional groups, leading to very close boiling points and polarities. This makes separation by standard techniques like simple distillation difficult. The key to successful separation is to exploit the subtle differences in their three-dimensional structures.

Q2: Which chromatographic techniques are most effective for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used methods for both analytical and preparative-scale separation due to their high resolving power. Supercritical Fluid Chromatography (SFC) is also an effective and more environmentally friendly alternative. For preparative scale, column chromatography is a viable option.

Q3: Can recrystallization be used to separate the isomers?

A3: Recrystallization can be an effective method, particularly if one isomer is significantly less soluble than the other in a specific solvent system. This technique relies on the differential solubility of the isomers to achieve separation. It may require careful solvent screening and optimization of temperature and concentration.

Q4: How can I confirm the identity of the separated cis and trans isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for distinguishing between the cis and trans isomers. The coupling constants of the protons on the cyclohexane ring, particularly the proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton attached to the carbon bearing the carbamate group (CH-NHBoc), will differ significantly between the two isomers due to their different spatial orientations (axial vs. equatorial).

Troubleshooting Guides

HPLC Separation Issues

Problem: Poor resolution or co-elution of cis and trans isomer peaks in HPLC.

Possible Cause Troubleshooting Step
Inappropriate Column Chemistry The stationary phase is not providing sufficient selectivity. Consider using a different column chemistry. For these isomers, a C18 column is a good starting point, but other phases like phenyl-hexyl or a chiral stationary phase (CSP) might offer better resolution.[1]
Mobile Phase Composition Not Optimized The mobile phase composition is critical for achieving separation. Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) and aqueous phase. The addition of a small amount of a modifier, like an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., diethylamine), can improve peak shape and selectivity.[1]
Incorrect Flow Rate An optimal flow rate is crucial for good separation. A lower flow rate generally increases resolution but also increases run time. Experiment with flow rates to find the best balance between resolution and analysis time.
Column Temperature Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. Adjusting the column temperature (e.g., in the range of 25-40°C) can sometimes improve separation.
GC Separation Issues

Problem: The cis and trans isomer peaks are not baseline separated in the gas chromatogram.

Possible Cause Troubleshooting Step
Inadequate Stationary Phase A standard non-polar column may not provide enough selectivity. Consider using a mid-polarity or wax-type column to enhance the separation of these isomers.
Temperature Program is Too Fast A rapid temperature ramp will not allow for sufficient interaction with the stationary phase, leading to co-elution. A slower ramp rate, especially around the elution temperature of the isomers, is crucial for better resolution.
Carrier Gas Flow Rate Not Optimal The linear velocity of the carrier gas (e.g., Helium or Hydrogen) affects chromatographic efficiency. Ensure the flow rate is set correctly for your column dimensions to minimize peak broadening.
Sample Overload Injecting too much sample can saturate the column, resulting in broad and poorly resolved peaks. Try diluting your sample.
Active Sites in the GC System The hydroxyl and carbamate groups can interact with active sites (e.g., acidic silanol groups) in the injector liner or column, causing peak tailing and poor resolution. Using a deactivated liner and a well-conditioned column is important.

Experimental Protocols & Data

HPLC Separation Protocol (Example)

This protocol provides a starting point for the separation of cis and trans isomers of this compound. Optimization will likely be required.

Parameter Condition
Instrumentation HPLC system with UV or Mass Spectrometric (MS) detector
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Gradient Start with a lower concentration of acetonitrile and gradually increase. For example: 10% to 90% Acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or MS with Electrospray Ionization (ESI)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm filter.
GC-MS Analysis Protocol (Example)

This method is suitable for the analysis of the thermally stable isomers.

Parameter Condition
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Column DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Temperature Program Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
MS Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Mass Range m/z 50-350
Injection Volume 1 µL (splitless mode)
Sample Preparation Dissolve the sample in a suitable solvent like ethyl acetate to a concentration of 1 mg/mL.

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Separation Method cluster_analysis Analysis & Purification start Start with Isomer Mixture dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter through 0.45 µm Filter dissolve->filter hplc HPLC filter->hplc Inject/Load Sample gc GC filter->gc Inject/Load Sample column_chrom Column Chromatography filter->column_chrom Inject/Load Sample analytics Analytical Separation hplc->analytics gc->analytics prep Preparative Separation column_chrom->prep nmr NMR Analysis for Isomer ID analytics->nmr fractions Collect Fractions prep->fractions fractions->nmr purity Purity Check nmr->purity end Pure Isomers purity->end

Caption: General experimental workflow for the separation and purification of isomers.

troubleshooting_workflow cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting start Poor Peak Resolution (Co-elution) decision Method? start->decision hplc_mobile_phase Optimize Mobile Phase (Gradient/Solvent Ratio) hplc_column Change Column (Different Stationary Phase) hplc_mobile_phase->hplc_column If no improvement hplc_flow_temp Adjust Flow Rate and Temperature hplc_column->hplc_flow_temp Fine-tuning end_node Improved Separation hplc_flow_temp->end_node gc_temp_prog Optimize Temperature Program (Slower Ramp) gc_flow_rate Verify Carrier Gas Flow Rate gc_temp_prog->gc_flow_rate If no improvement gc_column Use a More Polar Column gc_flow_rate->gc_column If still co-eluting gc_column->end_node decision->hplc_mobile_phase HPLC decision->gc_temp_prog GC

Caption: Troubleshooting workflow for poor peak resolution of isomers.

References

Optimizing reaction times and temperatures for Boc protection of 4-aminocyclohexanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the reaction times and temperatures for the Boc protection of 4-aminocyclohexanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Boc protection of 4-aminocyclohexanol.

Question: My Boc protection reaction is slow or incomplete. What are the potential causes and how can I accelerate it?

Answer:

Slow or incomplete reactions are common when dealing with sterically hindered or less nucleophilic amines. For 4-aminocyclohexanol, which is a primary aliphatic amine and thus reasonably nucleophilic, slow reactions are often due to suboptimal conditions or solubility issues.[1]

Possible Causes and Solutions:

  • Poor Solubility: 4-aminocyclohexanol hydrochloride, if used as the starting material, may have limited solubility in common aprotic solvents like THF or dichloromethane (DCM).

    • Solution: Consider using a solvent system that enhances solubility. A mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or dioxane can be effective.[2] Using aqueous bases like sodium bicarbonate or sodium hydroxide can also improve the solubility of amine salts.[3]

  • Insufficient Activation: At room temperature, the reaction may simply be slow.

    • Solution 1: Increase Temperature: Gently heating the reaction mixture to 40-55°C can significantly increase the reaction rate without causing significant decomposition of the di-tert-butyl dicarbonate (Boc₂O).[4]

    • Solution 2: Use a Catalyst: For challenging cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction.[5] However, be cautious as DMAP can also promote the formation of side products like di-Boc protected amine.[3]

  • Inadequate Base: If starting from the hydrochloride salt, an insufficient amount of base will result in a portion of the amine remaining protonated and unreactive.

    • Solution: Ensure at least one equivalent of base is used to neutralize the HCl salt, plus the amount required for the reaction itself (if the chosen protocol requires a base). Using 1.1 to 1.5 equivalents of a base like triethylamine (TEA) is common.[3]

Question: I am observing multiple products in my reaction mixture. What are the likely side products and how can I minimize their formation?

Answer:

The formation of multiple products indicates the presence of side reactions. For the Boc protection of 4-aminocyclohexanol, the most common side products are the di-Boc protected amine and the O-Boc protected alcohol.

  • N,N-di-Boc Formation: This occurs when the initially formed Boc-amine is further acylated by another molecule of Boc₂O. This is more likely under forcing conditions, such as with a large excess of Boc₂O or in the presence of a catalyst like DMAP.[3]

    • Prevention: Use a controlled amount of Boc₂O (typically 1.05-1.2 equivalents).[3] Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed.

  • O-Boc Protection: The hydroxyl group of 4-aminocyclohexanol can also react with Boc₂O to form a tert-butyl carbonate.

    • Prevention: Amines are generally more nucleophilic than alcohols, so N-protection is favored.[3] To enhance selectivity, avoid using a strong base that could deprotonate the alcohol, and consider running the reaction at a lower temperature (0°C to room temperature).[3]

  • Urea Formation: An isocyanate intermediate can form, which then reacts with another amine molecule to produce a urea derivative. This is more prevalent at higher temperatures.[3]

    • Prevention: Running the reaction at room temperature or below can minimize this side reaction.[3]

Question: The purification of my Boc-protected 4-aminocyclohexanol is proving difficult. What are some common issues and solutions?

Answer:

Purification can be challenging due to the presence of unreacted Boc₂O or its byproducts, as well as the similar polarity of the product and certain side products.

  • Issue: Residual Boc₂O: Unreacted Boc₂O can co-elute with the product during column chromatography.

    • Solution 1 (Workup): During the aqueous workup, a wash with a mild base can help hydrolyze residual Boc₂O.[3]

    • Solution 2 (Quenching): After the reaction is complete, a small amount of a nucleophilic amine, such as N,N-dimethylethylenediamine, can be added to quench any remaining Boc₂O.

  • Issue: Emulsion during Extraction: Emulsions can form during the aqueous workup, making phase separation difficult.

    • Solution: Adding brine (saturated aqueous NaCl) can help to break up emulsions.

  • Issue: Co-elution of Side Products: The polarity of O-Boc protected or di-Boc protected side products may be close to the desired product.

    • Solution: Careful optimization of the solvent system for column chromatography is required. A gradual gradient of ethyl acetate in hexanes is often a good starting point. If separation is still difficult, consider recrystallization of the product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions (solvent, base, temperature, time) for the Boc protection of 4-aminocyclohexanol?

A1: A good starting point is to use tetrahydrofuran (THF) or dichloromethane (DCM) as the solvent with 1.1-1.5 equivalents of triethylamine (TEA) as the base. The reaction can be run at room temperature for 12-24 hours.[6] For a potentially faster reaction, consider heating to 40°C and monitoring the reaction progress by TLC.[2]

Q2: Does the stereochemistry of 4-aminocyclohexanol (cis vs. trans) affect the reaction conditions?

A2: The stereochemistry (cis or trans) is unlikely to significantly alter the fundamental reaction conditions, as the amino group in both isomers is equatorial in the most stable chair conformation, making it sterically accessible. However, the solubility and chromatographic behavior of the cis and trans products will differ.

Q3: How much Boc₂O should I use?

A3: A slight excess of Boc₂O is generally recommended to ensure complete consumption of the starting amine. Typically, 1.1 to 1.2 equivalents are sufficient.[3] Using a large excess can increase the risk of di-Boc formation.[3]

Q4: Is a base always necessary for the Boc protection of 4-aminocyclohexanol?

A4: While not strictly required, as the tert-butoxide byproduct is a base, adding a base like TEA is highly recommended.[3] It neutralizes the protonated amine intermediate, accelerating the reaction and driving it to completion, especially if starting with the hydrochloride salt of the amine.[3]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be ethyl acetate/hexanes (e.g., 1:1 or 2:1). The starting amine will have a lower Rf value than the Boc-protected product. Staining with ninhydrin (which visualizes primary amines) or potassium permanganate can be used for visualization. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more precise monitoring.[3]

Data Presentation

The following tables summarize reaction conditions for the Boc protection of various amines to provide a basis for optimizing the reaction for 4-aminocyclohexanol.

Table 1: Effect of Reaction Conditions on Boc Protection of Various Amines

Amine TypeBaseSolventTemperatureTimeYield (%)Reference
Primary AliphaticTriethylamineDichloromethaneRoom Temp.1-4 h>95[7]
Secondary AliphaticTriethylamineDichloromethaneRoom Temp.2-8 h>90[7]
trans-4-Aminocyclohexanol HClPoly-guanidineDichloromethaneRoom Temp.12-24 hNot specified[6]
Primary AromaticDMAP (cat.)AcetonitrileRoom Temp - 50°C4-24 h85-95[7]
Pyrrolidine-Water/AcetoneRoom Temp.9 min96[3]

Table 2: Solvent Effects on the Boc Protection of p-Toluidine

SolventRelative Rate
CDCl₃1
CD₃OD70

Data adapted from a study showing the rate enhancement effect of alcoholic solvents.[3]

Experimental Protocols

Protocol 1: Standard Boc Protection of 4-Aminocyclohexanol at Room Temperature

This protocol is a general and reliable method for the Boc protection of 4-aminocyclohexanol.

Materials:

  • 4-aminocyclohexanol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M HCl (for workup)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminocyclohexanol (1.0 equivalent) in DCM or THF (to a concentration of approximately 0.1-0.5 M).

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting amine is consumed (typically 4-12 hours).

  • Workup: a. Upon completion, dilute the reaction mixture with the same solvent used for the reaction. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-4-aminocyclohexanol.

Protocol 2: Accelerated Boc Protection of 4-Aminocyclohexanol with Gentle Heating

This protocol can be used to reduce the reaction time.

Materials:

  • Same as Protocol 1

Procedure:

  • Reaction Setup: Follow steps 1-3 from Protocol 1.

  • Reaction: Heat the reaction mixture to 40°C with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Workup and Purification: Follow steps 5 and 6 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 4-aminocyclohexanol in THF/DCM add_base Add Triethylamine (1.1 eq) dissolve->add_base add_boc Add Boc₂O (1.1 eq) portion-wise add_base->add_boc stir Stir at RT or 40°C (1-12 hours) add_boc->stir monitor Monitor by TLC/LC-MS stir->monitor quench Dilute with Solvent monitor->quench wash Aqueous Wash (HCl, NaHCO₃, Brine) quench->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Pure N-Boc-4- aminocyclohexanol purify->product

Caption: General experimental workflow for the Boc protection of 4-aminocyclohexanol.

troubleshooting_tree start Reaction Incomplete or Slow? solubility Is starting material fully dissolved? start->solubility temp Is reaction at RT? solubility->temp Yes sol_sol Use mixed solvent (e.g., THF/Water) solubility->sol_sol No side_products Side products observed? temp->side_products Yes temp_sol Increase Temp to 40-55°C temp->temp_sol No di_boc Di-Boc formation? side_products->di_boc Yes complete Reaction Complete side_products->complete No sol_sol->temp temp_sol->side_products cat_sol Consider catalytic DMAP temp_sol->cat_sol o_boc O-Boc formation? di_boc->o_boc No di_boc_sol Reduce Boc₂O to 1.1 eq Avoid excess DMAP di_boc->di_boc_sol Yes o_boc_sol Run at lower temp (0°C) Avoid strong base o_boc->o_boc_sol Yes o_boc->complete No di_boc_sol->o_boc o_boc_sol->complete

Caption: Troubleshooting decision tree for Boc protection of 4-aminocyclohexanol.

parameter_influence center Reaction Rate & Yield temp_inc Increase (+) -> Faster Rate (Risk of side reactions > 55°C) center->temp_inc time_inc Increase (+) -> Higher Conversion (Risk of side products) center->time_inc solvent_polar Polar/Protic (e.g., MeOH) (+) -> Faster Rate (for some amines) center->solvent_polar base_strong Stronger Base/Catalyst (+) -> Faster Rate (Risk of side products) center->base_strong temp Temperature temp->center time Reaction Time time->center solvent Solvent solvent->center base Base base->center

Caption: Influence of key parameters on Boc protection reaction outcomes.

References

Identifying and characterizing impurities in Tert-butyl (4-hydroxycyclohexyl)carbamate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl (4-hydroxycyclohexyl)carbamate. Our goal is to help you identify and characterize potential impurities, ensuring the quality and reliability of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound via the reaction of 4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc anhydride) is a robust process. However, several impurities can arise from side reactions or incomplete conversion. The most frequently observed impurities include:

  • Unreacted 4-Aminocyclohexanol: Incomplete reaction can lead to the presence of the starting material in the final product.

  • Di-Boc Protected Adduct: Over-reaction or the use of excess Boc anhydride can lead to the formation of di-tert-butyl (4-hydroxycyclohexyl)carbamate, where the hydroxyl group is also protected.

  • tert-Butanol and Isobutylene: These are common byproducts generated from the decomposition of Boc anhydride during the reaction.

  • tert-Butyl Carbamate: This can form from the reaction of Boc anhydride with trace amounts of ammonia or through the degradation of the product.

  • Isomeric Impurities: Commercial 4-aminocyclohexanol is often a mixture of cis and trans isomers. If not separated prior to the reaction, the final product will also be a mixture of cis- and trans-Tert-butyl (4-hydroxycyclohexyl)carbamate.

Q2: My reaction yield is lower than expected. What are the potential causes?

A2: Low yields can be attributed to several factors. Incomplete reaction is a primary cause, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Another significant factor can be the loss of product during the work-up and purification steps, especially if the product has some solubility in the aqueous phase. Decomposition of the starting material or product under the reaction conditions, although less common for this specific synthesis, should also be considered.

Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

A3: Identifying unknown peaks requires a systematic approach. Initially, comparing the retention time of the unknown peak with that of potential impurities (if standards are available) is a good starting point. If standards are not available, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can provide the molecular weight of the unknown compound. Further characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) after isolation of the impurity can provide structural information for definitive identification.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and analysis of this compound.

Problem Potential Cause Recommended Solution
Presence of starting material (4-aminocyclohexanol) in the final product. Incomplete reaction.- Increase the reaction time and monitor the progress by TLC or HPLC. - Ensure the stoichiometry of the reagents is correct; a slight excess of Boc anhydride may be necessary. - Check the quality and purity of the starting materials and solvents.
Formation of a significant amount of di-Boc protected impurity. Use of a large excess of Boc anhydride or prolonged reaction times at elevated temperatures.- Use a controlled amount of Boc anhydride (typically 1.05-1.1 equivalents). - Maintain a moderate reaction temperature (e.g., room temperature). - Monitor the reaction closely to stop it once the starting material is consumed.
Difficulty in separating cis and trans isomers. The isomers have very similar polarities.- Employ a specialized HPLC column and method optimized for isomer separation. A normal-phase column or a chiral column might provide better resolution. - Consider derivatization of the hydroxyl group to create diastereomers that are more easily separable.
Broad or tailing peaks in HPLC analysis. Inappropriate mobile phase pH, column degradation, or interaction of the analyte with the stationary phase.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. - Use a new or well-maintained HPLC column. - Add a small amount of a competing amine, like triethylamine, to the mobile phase to reduce peak tailing.

Impurity Data Summary

The following table summarizes the key characteristics of potential impurities, which can aid in their identification.

Impurity Name Molecular Formula Molecular Weight ( g/mol ) Typical Analytical Observations
4-AminocyclohexanolC₆H₁₃NO115.17- Elutes early in reverse-phase HPLC. - Can be detected by GC-MS after derivatization.
Di-tert-butyl (4-hydroxycyclohexyl)carbamateC₁₆H₂₉NO₅315.41- Higher molecular weight peak in MS. - Distinct signals in the ¹H NMR spectrum corresponding to two Boc groups.
tert-ButanolC₄H₁₀O74.12- Volatile, easily detected by GC-MS. - Characteristic singlet in ¹H NMR around 1.28 ppm.
tert-Butyl CarbamateC₅H₁₁NO₂117.15- Can be observed in both HPLC and GC-MS. - ¹H NMR shows a singlet for the tert-butyl group.[1]
cis-Tert-butyl (4-hydroxycyclohexyl)carbamateC₁₁H₂₁NO₃215.29- Purity often cited as >97%.[2] - Specific retention time in HPLC, different from the trans isomer.
trans-Tert-butyl (4-hydroxycyclohexyl)carbamateC₁₁H₂₁NO₃215.29- Purity often cited as >98%.[3] - Specific retention time in HPLC, different from the cis isomer.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the quantitative analysis of this compound and the separation of its isomers and non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point. For better separation of cis and trans isomers, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, may be beneficial.

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% TFA or formic acid.

  • Gradient Program (Example):

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an excellent technique for the identification and quantification of volatile impurities such as tert-butanol and isobutylene.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program (Example):

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful tool for the structural confirmation of the final product and the identification of impurities.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Typical Chemical Shifts (¹H NMR in CDCl₃, approximate):

    • Product (trans-isomer): ~4.5 ppm (br s, 1H, NH), ~3.6 ppm (m, 1H, CH-OH), ~3.4 ppm (m, 1H, CH-NH), ~1.9-2.1 ppm (m, 4H, cyclohexyl CH₂), ~1.44 ppm (s, 9H, C(CH₃)₃), ~1.2-1.4 ppm (m, 4H, cyclohexyl CH₂).

    • Product (cis-isomer): The chemical shifts will be slightly different from the trans-isomer, particularly for the protons on the cyclohexane ring.

    • tert-Butanol: ~1.28 ppm (s, 9H).

    • tert-Butyl Carbamate: ~1.46 ppm (s, 9H).[1]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Visualizations

Impurity Formation Pathway

The following diagram illustrates the main reaction and potential side reactions leading to the formation of common impurities during the synthesis.

G A 4-Aminocyclohexanol C This compound (Product) A->C Main Reaction H Unreacted 4-Aminocyclohexanol (Impurity) A->H Incomplete Reaction B Boc Anhydride B->C D Di-Boc Protected Adduct (Impurity) B->D E tert-Butanol (Byproduct) B->E Decomposition F CO2 B->F Decomposition G tert-Butyl Carbamate (Impurity) B->G Reaction with NH3 C->D Side Reaction (Excess Boc Anhydride)

Caption: Potential impurity formation pathways in the synthesis.

Analytical Workflow for Impurity Identification

This workflow outlines the logical steps for identifying and characterizing impurities in a synthesized batch of this compound.

G start Synthesized Product Batch hplc HPLC Analysis (Purity & Impurity Profile) start->hplc decision Unknown Peaks Detected? hplc->decision pass Batch Meets Purity Specification decision->pass No fail Identify & Quantify Impurities decision->fail Yes lcms LC-MS Analysis (Molecular Weight Determination) fail->lcms gcms GC-MS Analysis (Volatile Impurities) fail->gcms isolate Isolate Impurity (Preparative HPLC) lcms->isolate characterize Full Characterization gcms->characterize nmr NMR Spectroscopy (Structural Elucidation) nmr->characterize isolate->nmr end Report Findings characterize->end

Caption: Workflow for analytical characterization of impurities.

References

Technical Support Center: Scale-Up Synthesis of Tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of Tert-butyl (4-hydroxycyclohexyl)carbamate.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and purification of this compound on a larger scale.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, particularly during scale-up. Here are some common causes and solutions:

  • Incomplete Reaction: The reaction of 4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc anhydride) may not go to completion.

    • Solution: Increase the reaction time and monitor progress using an appropriate analytical method like TLC or HPLC. Ensure efficient stirring to maintain a homogeneous reaction mixture, as poor mixing can be a significant issue in larger reactors.

  • Suboptimal Temperature: The reaction temperature can influence the rate and completeness of the reaction.

    • Solution: While the reaction is often carried out at room temperature, gentle heating (e.g., to 30-40°C) might be necessary to drive the reaction to completion, especially with less reactive batches of starting materials. However, be cautious of potential side reactions at higher temperatures.

  • Issues with Base: The choice and amount of base are crucial.

    • Solution: Triethylamine is commonly used, but for large-scale production, a recyclable base like poly-guanidine can be a more cost-effective and environmentally friendly option.[1] Ensure the base is added in the correct stoichiometric amount to neutralize the acid formed during the reaction.

  • Hydrolysis of Boc Anhydride: Boc anhydride is sensitive to moisture, which can lead to its decomposition and a lower yield of the desired product.

    • Solution: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried before use. Store Boc anhydride under anhydrous conditions.

Q2: I am observing significant amounts of byproducts. What are they and how can I minimize their formation?

A2: Byproduct formation is a common challenge in scaling up this synthesis. The primary byproducts include:

  • Di-Boc Protected Amine: Over-reaction of the amine with Boc anhydride can lead to the formation of a di-Boc protected product.

    • Solution: Control the stoichiometry of Boc anhydride carefully. Adding the Boc anhydride portion-wise to the reaction mixture can help to minimize this side reaction.

  • tert-Butanol: This is a byproduct of the reaction and also from the decomposition of Boc anhydride.

    • Solution: While its formation is inherent to the reaction, ensuring the reaction goes to completion will maximize the consumption of Boc anhydride for the desired reaction. tert-Butanol is typically removed during the work-up and purification steps.

  • Unreacted Starting Material: Incomplete reaction will leave unreacted 4-aminocyclohexanol.

    • Solution: As mentioned in Q1, optimize reaction conditions (time, temperature, mixing) to ensure complete conversion.

Q3: The purification of the final product is proving difficult on a larger scale. What are the recommended procedures?

A3: Large-scale purification requires robust and scalable methods.

  • Crystallization: This is often the most effective method for purifying this compound at scale.

    • Recommended Solvents: A mixture of an organic solvent and a non-solvent can be effective. For instance, dissolving the crude product in a minimal amount of a solvent like dichloromethane or ethyl acetate and then adding a non-solvent like hexane or heptane to induce crystallization.

  • Aqueous Work-up: A thorough aqueous work-up is crucial to remove water-soluble impurities and unreacted reagents.

    • Procedure: After the reaction, quenching with water and then washing the organic layer with a dilute acid (like 10% citric acid solution) followed by a brine wash is a standard procedure.[2]

  • Filtration and Drying: For large quantities of solid product, efficient filtration and drying are essential.

    • Equipment: Use appropriate large-scale filtration equipment like a Nutsche filter. The product should be dried under vacuum at a moderate temperature (e.g., 40-50°C) to remove residual solvents.

Q4: How do I control the cis/trans isomer ratio of the final product?

A4: The stereochemistry of the starting 4-aminocyclohexanol will determine the isomer ratio of the final product.

  • Starting Material Control: It is crucial to start with the desired isomer of 4-aminocyclohexanol (either cis or trans). The Boc protection reaction itself does not typically cause isomerization.

  • Diastereoselective Synthesis: For obtaining the cis-isomer with high selectivity, a diastereoselective synthesis route involving a reductive ring opening of an N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene precursor can be employed, often utilizing continuous flow hydrogenation.[3]

  • Separation of Isomers: If you start with a mixture of isomers, their separation can be challenging. Fractional crystallization might be possible but can be inefficient at a large scale. Chromatographic separation is generally not practical for large quantities.

Q5: Are there any safety concerns I should be aware of during the scale-up of this synthesis?

A5: Yes, scaling up any chemical process introduces new safety considerations.

  • Exothermic Reaction: The reaction of Boc anhydride with amines can be exothermic.

    • Precaution: On a large scale, the heat generated can be significant. It is essential to have a reactor with adequate cooling capacity and to add the Boc anhydride portion-wise or via a controlled addition funnel to manage the temperature.

  • Handling of Reagents:

    • Boc Anhydride: It is a moisture-sensitive solid. Handle in a dry environment.

    • Solvents: Use appropriate ventilation and personal protective equipment (PPE) when handling organic solvents.

  • Pressure Build-up: The reaction releases carbon dioxide gas.

    • Precaution: The reactor should be equipped with a pressure relief system or be adequately vented to prevent pressure build-up.

Data Presentation

The following tables summarize quantitative data for different synthetic approaches to this compound and related compounds, providing a basis for comparison.

Table 1: Comparison of Reaction Conditions for Boc Protection of 4-Aminocyclohexanol

ParameterMethod 1: Batch Process (Pilot Scale)[1]Method 2: Continuous Flow (for cis-isomer)[3]
Starting Material 4-Aminocyclohexanol hydrochlorideN-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene
Reagent Boc AnhydrideH₂ gas
Base/Catalyst Poly-guanidineRaney Nickel
Solvent DichloromethaneNot specified, typical for hydrogenation
Temperature Room TemperatureNot specified, typical for hydrogenation
Reaction Time 12-24 hoursNot specified (flow rate dependent)
Yield 86-93%>99% selectivity for cis-isomer

Table 2: Industrial Scale Synthesis of a Related Tert-butyl Carbamate [2]

ParameterValue
Scale 33.6 kg product
Solvent Methanol, Dichloromethane
Base 20% Sodium Hydroxide
Temperature 10-30°C
Reaction Time 8 hours
Yield 78%
Purity 99.9% (by ELSD)

Experimental Protocols

Protocol 1: Large-Scale Batch Synthesis of this compound

This protocol is adapted from a pilot-scale synthesis of the trans-isomer.[1]

Materials:

  • 4-trans-Aminocyclohexanol hydrochloride (30 kg)

  • Poly-guanidine (50 kg)

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Dichloromethane (200 L)

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Reaction Setup: Charge a suitable reactor with 200 L of dichloromethane.

  • Addition of Starting Materials: Add 30 kg of 4-trans-aminocyclohexanol hydrochloride and 50 kg of poly-guanidine to the reactor.

  • Addition of Boc Anhydride: Under stirring at room temperature, slowly add the Boc anhydride over a period of at least 30 minutes.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12 to 24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, filter to remove the solid poly-guanidine hydrochloride.

    • Wash the filtrate with water (2 x 100 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as a white solid.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., dichloromethane/hexane) to yield the pure Tert-butyl (trans-4-hydroxycyclohexyl)carbamate.

  • Drying: Dry the purified product under vacuum at 40-50°C.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactor_setup Reactor Setup charge_sm Charge Starting Materials (4-Aminocyclohexanol HCl, Base) reactor_setup->charge_sm add_boc Controlled Addition of Boc Anhydride charge_sm->add_boc react Reaction at Room Temperature (12-24h) add_boc->react monitor Reaction Monitoring (TLC/HPLC) react->monitor filtration1 Filtration to Remove Base Hydrochloride monitor->filtration1 If complete wash Aqueous Wash filtration1->wash dry_organic Drying of Organic Layer wash->dry_organic concentration Solvent Removal under Reduced Pressure dry_organic->concentration crystallization Recrystallization concentration->crystallization filtration2 Product Filtration crystallization->filtration2 drying Vacuum Drying filtration2->drying final_product Final Product: Tert-butyl (4-hydroxycyclohexyl)carbamate drying->final_product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_tree cluster_yield Low Yield cluster_purity Purity Issues cluster_process Process Issues start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn byproducts Byproducts Observed? start->byproducts exotherm Exotherm Observed? start->exotherm pressure Pressure Build-up? start->pressure check_conditions Optimize: - Reaction Time - Temperature - Stirring Efficiency incomplete_rxn->check_conditions Yes check_reagents Check Reagent Quality: - Anhydrous Solvents - Fresh Boc Anhydride incomplete_rxn->check_reagents No check_stoichiometry Control Boc Anhydride Stoichiometry byproducts->check_stoichiometry Yes improve_workup Improve Work-up: - Acid Wash - Brine Wash byproducts->improve_workup Work-up inefficient? optimize_cryst Optimize Crystallization: - Solvent System - Cooling Profile improve_workup->optimize_cryst Still impure control_addition Slow, controlled addition of Boc Anhydride exotherm->control_addition Yes ensure_cooling Ensure adequate reactor cooling control_addition->ensure_cooling venting Ensure proper venting of CO2 pressure->venting Yes

Caption: Troubleshooting decision tree for the scale-up synthesis of this compound.

References

Mitigating steric hindrance in reactions involving Tert-butyl (4-hydroxycyclohexyl)carbamate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges related to steric hindrance in reactions involving tert-butyl (4-hydroxycyclohexyl)carbamate. The bulky tert-butyl group and the carbamate functionality can significantly impede reactions at the C4-hydroxyl group.

Frequently Asked Questions (FAQs)

General Issues

Q1: Why are my reactions with this compound giving low yields or failing completely?

A1: The primary issue is steric hindrance. The cyclohexane ring is conformationally locked by the large equatorial tert-butyl group. This, combined with the bulky Boc-protecting group, restricts access to the axial hydroxyl group, slowing down reactions that require nucleophilic attack or interaction at this site. Reactions sensitive to steric bulk, such as the SN2 mechanism, are particularly affected.[1][2]

Troubleshooting Ether Synthesis

Q2: I am attempting a Williamson ether synthesis using this compound and a secondary alkyl halide, but I am only observing elimination products. What is going wrong?

A2: The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance at the electrophile (the alkyl halide).[1] Using a secondary, and especially a tertiary, alkyl halide with a strong base (the alkoxide of your substrate) will favor the E2 elimination pathway, leading to an alkene as the major product instead of the desired ether.[1][3] The bulky nature of both your nucleophile and the alkyl halide prevents the required backside attack for substitution.[4]

Q3: How can I successfully synthesize an ether from this hindered alcohol?

A3: You need to use a method that is less susceptible to steric hindrance. Here are several alternative strategies:

  • Modified Williamson Synthesis: While your alcohol is hindered, you can still form the alkoxide. Pair it with a highly reactive, sterically unhindered electrophile like a primary alkyl halide (e.g., methyl iodide or benzyl bromide).[1][4]

  • Mitsunobu Reaction: This is an excellent choice for sterically hindered secondary alcohols. It proceeds with a clean inversion of stereochemistry and avoids the strongly basic conditions that can cause elimination.[1][5][6] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD to activate the alcohol.[1][6]

  • Acid-Catalyzed Methods: For certain ethers (especially with tertiary alkyl groups), acid-catalyzed dehydration or the addition of the alcohol to an alkene can be effective.[1][7] However, these conditions must be chosen carefully to avoid deprotection of the Boc group.

  • Electrochemical Synthesis: Recent methods leverage electrochemical oxidation to generate high-energy carbocations from carboxylic acids, which can then be trapped by hindered alcohols to form ethers under non-acidic conditions.[8]

Table 1: Comparison of Ether Synthesis Strategies for Hindered Alcohols

MethodElectrophileKey ReagentsProsCons
Williamson Synthesis Primary Alkyl HalideStrong Base (e.g., NaH)Simple, commonProne to elimination with hindered electrophiles[1][3]
Mitsunobu Reaction N/A (uses a pronucleophile)PPh₃, DEAD/DIADExcellent for hindered alcohols, stereochemical inversion[5][6]Stoichiometric phosphine oxide byproduct can complicate purification
Acid-Catalyzed Alkene or another alcoholStrong Acid (e.g., H₂SO₄)Can form tertiary ethersHarsh conditions may remove Boc group, risk of carbocation rearrangements[1]
Electrochemical Carboxylic AcidElectrochemical Cell, AdditivesForms highly hindered ethers, mild conditions[8]Requires specialized equipment
Troubleshooting Esterification

Q4: My standard DCC/DMAP-mediated esterification of this compound is slow and incomplete. How can I improve the yield?

A4: The steric hindrance around the hydroxyl group can slow the formation of the active intermediate with DCC and hinder the subsequent attack by the carboxylate. While DCC/DMAP is a common method, more potent strategies may be required.

Q5: What are more effective methods for esterifying this hindered alcohol?

A5: Consider the following approaches:

  • Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride with the carboxylic acid, which is then reacted with the alcohol in the presence of DMAP. It is highly effective for sterically demanding alcohols.[9]

  • Catalysis in Fluorous Media: Performing the esterification in a fluorous solvent like perfluorohexane with a catalyst such as diphenylammonium triflate (DPAT) has been shown to improve yields for bulky acids and alcohols.[10]

  • Organocatalysis: Novel sulfur(IV)-based organocatalysts can facilitate the direct esterification of carboxylic acids and alcohols under redox-neutral conditions, proving effective for secondary alcohols like cyclohexanol.[9]

Experimental Protocols & Workflows

Protocol 1: Ether Synthesis via Mitsunobu Reaction

This protocol describes the synthesis of an ether from this compound with inversion of stereochemistry.

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq.), the acidic pronucleophile (e.g., a phenol or carboxylic acid, 1.1 eq.), and triphenylphosphine (1.1 eq.) in anhydrous tetrahydrofuran (THF).[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq.) in anhydrous THF dropwise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The triphenylphosphine oxide byproduct can be challenging to remove; purification is typically achieved by column chromatography.

G cluster_0 Problem: Standard SN2 Reaction A Hindered Alcohol (Substrate) B Alkoxide + Alkyl Halide A->B NaH C SN2 Transition State Steric Hindrance Blocks Attack B->C Attack on C-X D Low Yield of Ether + Elimination Byproduct C->D High Energy Barrier due to Steric Clash

Caption: Workflow illustrating the failure of standard Williamson ether synthesis.

G cluster_1 Select Appropriate Mitigation Strategy A Starting Material: This compound B Identify Challenge: Sterically Hindered Secondary -OH A->B C For Ether Synthesis: Mitsunobu Reaction B->C Decision Point D For Esterification: Yamaguchi Protocol B->D Decision Point E General Improvement: Optimize Conditions (Solvent, Temp, Catalyst) B->E Decision Point F Successful Reaction: High Yield of Desired Product C->F D->F E->F

Caption: Decision-making workflow for mitigating steric hindrance.

Protocol 2: Esterification using Yamaguchi Conditions

This protocol is effective for creating an ester linkage with a sterically hindered alcohol.

  • Anhydride Formation: In a flame-dried flask under nitrogen, dissolve the desired carboxylic acid (1.2 eq.) in anhydrous toluene. Add triethylamine (1.2 eq.) and stir for 10 minutes. Add 2,4,6-trichlorobenzoyl chloride (1.2 eq.) and stir the mixture at room temperature for 2 hours to form the mixed anhydride.

  • Esterification: In a separate flask, dissolve this compound (1.0 eq.) and DMAP (2.5 eq.) in anhydrous toluene.

  • Combination: Add the solution of the mixed anhydride from step 1 to the alcohol/DMAP solution from step 2.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

References

Validation & Comparative

Illuminating the Isomers: A Guide to the Spectroscopic Confirmation of Tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to elucidate the structure of the cis and trans isomers of tert-butyl (4-hydroxycyclohexyl)carbamate, a key building block in medicinal chemistry.

The spatial arrangement of the hydroxyl and carbamate functional groups on the cyclohexane ring gives rise to distinct spectroscopic signatures. This guide presents a detailed comparison of the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for both isomers, supported by predicted spectral data and established fragmentation patterns. Detailed experimental protocols are also provided to ensure reproducible results.

Spectroscopic Data Comparison

The key to distinguishing between the cis and trans isomers of this compound lies in the nuanced differences in their NMR spectra, which are sensitive to the stereochemical environment of the protons and carbons. IR spectroscopy provides confirmation of the key functional groups, while mass spectrometry confirms the molecular weight and provides insights into the fragmentation of the parent molecule.

Due to the limited availability of public experimental spectra, the following tables summarize high-quality predicted ¹H and ¹³C NMR data, alongside expected characteristic IR absorptions and mass spectral fragments.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Assignment Predicted Chemical Shift (ppm) - cis-isomer Predicted Chemical Shift (ppm) - trans-isomer Multiplicity Integration
-C(CH₃)₃1.451.45s9H
Cyclohexyl-H (axial)1.20 - 1.401.10 - 1.30m4H
Cyclohexyl-H (equatorial)1.80 - 2.001.90 - 2.10m4H
CH-OH~3.90~3.60m1H
CH-NH~3.50~3.40m1H
NH~4.50~4.60br s1H
OHVariableVariablebr s1H

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Assignment Predicted Chemical Shift (ppm) - cis-isomer Predicted Chemical Shift (ppm) - trans-isomer
-C(CH₃)₃~28.4~28.4
-C (CH₃)₃~79.5~79.5
Cyclohexyl C2/C6~34.5~35.0
Cyclohexyl C3/C5~30.0~31.0
C H-OH~67.0~70.5
C H-NH~50.0~51.5
C=O~155.5~155.5

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200 (broad)O-H stretchAlcohol
3350 - 3310N-H stretchCarbamate
2980 - 2850C-H stretchAlkane
1680 - 1640C=O stretchCarbamate
1540 - 1510N-H bendCarbamate
1250 - 1230C-O stretchCarbamate
1170 - 1150C-O stretchAlcohol

Table 4: Major Mass Spectrometry Fragmentation Ions (Electron Ionization)

m/z Proposed Fragment Notes
215[M]⁺Molecular Ion
159[M - C₄H₈]⁺Loss of isobutylene
142[M - C₄H₉O]⁺Loss of tert-butoxy radical
116[M - C₅H₉NO₂]⁺Loss of Boc group
100[C₅H₁₀NO]⁺Fragmentation of the carbamate
57[C₄H₉]⁺tert-Butyl cation (base peak)

Experimental Protocols

To ensure the acquisition of high-quality and reproducible data, the following experimental protocols are recommended.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃). For quantitative ¹³C NMR, a higher concentration may be necessary.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • A larger number of scans (typically 128 or more) will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0-160 ppm.

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[1][2]

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of carbamates often involves the loss of the tert-butyl group or the entire Boc protecting group.[3][4]

Workflow for Spectroscopic Analysis

The logical flow for confirming the structure of this compound involves a multi-step process, starting from sample preparation to the final structural elucidation based on the combined interpretation of all spectroscopic data.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Confirmation Prep Dissolve in CDCl3 (NMR) Place on ATR (FTIR) Direct Inlet (MS) NMR 1H & 13C NMR Prep->NMR FTIR FTIR Prep->FTIR MS Mass Spec Prep->MS Analyze_NMR Chemical Shifts Coupling Constants Stereochemistry NMR->Analyze_NMR Analyze_FTIR Functional Groups (OH, NH, C=O) FTIR->Analyze_FTIR Analyze_MS Molecular Weight Fragmentation MS->Analyze_MS Confirm Structure Confirmed Analyze_NMR->Confirm Analyze_FTIR->Confirm Analyze_MS->Confirm

Caption: Workflow for the spectroscopic confirmation of this compound.

By following this comprehensive guide, researchers can confidently distinguish between the cis and trans isomers of this compound and ensure the structural integrity of this important synthetic intermediate for downstream applications in drug discovery and development.

References

Unlocking Potency: A Comparative Analysis of PROTACs Featuring Tert-butyl (4-hydroxycyclohexyl)carbamate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component, once considered a mere spacer, is now recognized as a critical determinant of a PROTAC's efficacy, influencing its potency, selectivity, and pharmacokinetic properties. This guide presents a comparative analysis of PROTACs incorporating a tert-butyl (4-hydroxycyclohexyl)carbamate moiety within their linker structure against those utilizing other common linker types, such as polyethylene glycol (PEG) and alkyl chains. This objective comparison, supported by experimental data, aims to provide researchers, scientists, and drug development professionals with a clear framework for linker selection in PROTAC design.

The inclusion of rigid structural elements like the cyclohexyl carbamate in a PROTAC linker can pre-organize the molecule into a bioactive conformation, potentially enhancing the formation of a stable ternary complex between the target protein and the E3 ligase. This guide will delve into the quantitative data that underscores these structural advantages.

Comparative Efficacy of Androgen Receptor (AR) PROTACs

The androgen receptor (AR) is a key therapeutic target in prostate cancer. The development of potent and orally bioavailable AR-targeting PROTACs is an area of intense research. Here, we compare the efficacy of ARV-110, a clinically advanced PROTAC featuring a this compound-containing linker, with other AR PROTACs that employ different linker strategies.

PROTAC MoleculeLinker Type/Key FeaturesDC50Dmax (%)Cell Line(s)E3 Ligase Recruited
ARV-110 Rigid, contains trans-4-hydroxycyclohexyl moiety < 1 nM [1]Not explicitly stated, but complete degradation reported[1]VCaP, LNCaP[1]Cereblon (CRBN)[2]
ARD-61Rigid heterocyclic linker0.44 nM - 3.0 nM[3]>95%[3]MDA-MB-453, MCF-7, BT-549, HCC1428, MDA-MB-415[3]von Hippel-Lindau (VHL)[3]
ARD-69Optimized rigid linker0.76 nM - 10.4 nM[4]>95%[5][4]LNCaP, VCaP, 22Rv1[5][4]von Hippel-Lindau (VHL)[5]
ARCC-4PEG-based linker5 nM[2]98%[2]LNCaP, VCaP[2]von Hippel-Lindau (VHL)[2]
TD-802Linker with tetramethylcyclobutane12.5 nM[2][6]93%[2][6]LNCaP[2][6]Cereblon (CRBN)[2]

Data Summary: The data clearly indicates that PROTACs with rigid linker architectures, such as ARV-110 and ARD-61, exhibit exceptional potency with DC50 values in the sub-nanomolar to low nanomolar range. ARV-110, with its this compound-containing linker, demonstrates particularly high potency with a DC50 of less than 1 nM[1]. While direct comparisons are influenced by the specific warhead and E3 ligase ligand used, the trend suggests that incorporating rigid moieties like the cyclohexyl carbamate can be a highly effective strategy for optimizing PROTAC efficacy.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the fundamental mechanism of PROTACs, a typical experimental workflow for their evaluation, and a relevant signaling pathway.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (e.g., Androgen Receptor) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Binds PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Efficacy Evaluation Workflow cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis cell_culture Cell Culture & PROTAC Treatment cell_lysis Cell Lysis cell_culture->cell_lysis cell_viability Cell Viability Assay (e.g., MTT) cell_culture->cell_viability ubiquitination_assay Target Ubiquitination Assay cell_culture->ubiquitination_assay protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot data_analysis Densitometry & DC50/Dmax Calculation western_blot->data_analysis

A typical experimental workflow for PROTAC evaluation.

Androgen_Receptor_Signaling Androgen Receptor Signaling Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen Degradation AR Degradation AR->Degradation AR_PROTAC AR-PROTAC AR_PROTAC->AR Binds & Degrades HSP HSP90 HSP->AR Dimerization Dimerization AR_Androgen->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ARE Androgen Response Element (ARE) Nuclear_Translocation->ARE Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Simplified Androgen Receptor signaling and PROTAC intervention.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of PROTAC efficacy.

Protocol 1: Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells (e.g., VCaP, LNCaP) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in complete cell culture medium. A typical concentration range might span from low nanomolar to high micromolar to capture the full dose-response curve.

  • Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or a vehicle control (e.g., DMSO).

  • Incubate the cells for a predetermined time (e.g., 16-24 hours) at 37°C in a humidified incubator with 5% CO2.

2. Cell Lysis and Protein Quantification:

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing periodically.

  • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new, clean tube.

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions to ensure equal protein loading.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

  • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) for each sample into the wells of an SDS-PAGE gel. Include a molecular weight marker.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. The membrane should also be probed with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 5-10 minutes each with TBST.

4. Detection and Data Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the band intensity of the target protein to the corresponding loading control band for each sample.

  • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (set to 100%).

  • Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability, to assess the cytotoxic effects of a PROTAC.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Treat the cells with serial dilutions of the PROTAC compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

2. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 10 µL of the MTT stock solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

3. Solubilization and Absorbance Measurement:

  • After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well to dissolve the formazan crystals.

  • Mix the contents of the wells thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the average absorbance of the background control (medium only) from all experimental readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100%).

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 3: In-Cell Target Ubiquitination Assay

This assay provides direct evidence of PROTAC-mediated target ubiquitination within the cell.

1. Cell Treatment:

  • Plate and culture cells as described for the Western Blot protocol.

  • Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5-10x DC50).

  • Crucially, co-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC treatment period. This will block the degradation of ubiquitinated proteins, allowing them to accumulate.

  • Include a vehicle control (DMSO) and a PROTAC-only control.

2. Cell Lysis and Immunoprecipitation (IP):

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in a buffer containing detergents and protease/deubiquitinase inhibitors.

  • Clarify the cell lysates by centrifugation.

  • Incubate the cleared lysate with an antibody specific to the target protein, coupled to protein A/G beads, overnight at 4°C with gentle rotation to immunoprecipitate the target protein.

3. Elution and Western Blot Analysis:

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1).

  • A smear or ladder of high-molecular-weight bands in the PROTAC and MG132 co-treated lane, which is absent or significantly reduced in the control lanes, indicates successful ubiquitination of the target protein. The membrane can also be stripped and re-probed with the target protein antibody to confirm the immunoprecipitation of the target.

Conclusion

The strategic incorporation of rigid linkers, exemplified by the this compound moiety in ARV-110, represents a highly effective approach to enhancing PROTAC potency. The sub-nanomolar efficacy of ARV-110 in degrading the androgen receptor underscores the potential of this linker technology. While the optimal linker is target- and E3 ligase-dependent, the data presented in this guide strongly supports the exploration of rigid and conformationally constrained linkers in the design of next-generation protein degraders. The provided experimental protocols offer a robust framework for the systematic evaluation and comparison of novel PROTACs, facilitating the development of more effective therapeutics.

References

Orthogonal Protecting Group Strategies: A Comparative Guide to Boc, Fmoc, and Cbz

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the assembly of peptides and other complex molecules, the strategic use of protecting groups is fundamental to achieving high yields and purity. The ability to selectively mask and deprotect functional groups in the presence of others, a concept known as orthogonality, is a cornerstone of modern synthetic chemistry. This guide provides a comprehensive, data-driven comparison of three of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz). This analysis is intended for researchers, scientists, and drug development professionals to facilitate the selection of the optimal protecting group strategy for their synthetic goals.

Core Principles: A Triad of Orthogonal Lability

The primary distinction between Boc, Fmoc, and Cbz lies in their deprotection conditions, which forms the basis of their mutual orthogonality. This allows for the selective removal of one protecting group while others remain intact, enabling the precise and controlled construction of complex molecules.

  • Boc (tert-Butoxycarbonyl): This protecting group is labile to acidic conditions, typically cleaved with trifluoroacetic acid (TFA).

  • Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is removed under mild basic conditions, most commonly with a solution of piperidine in an organic solvent.[]

  • Cbz (Carboxybenzyl or Z): The Cbz group is uniquely cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C) or under strong acidic conditions.[2]

This orthogonal relationship is pivotal in multi-step syntheses, such as Solid-Phase Peptide Synthesis (SPPS), where different protecting groups are used for the temporary protection of the α-amino group and the "permanent" protection of amino acid side chains.[3][4]

At a Glance: Key Characteristics of Boc, Fmoc, and Cbz

CharacteristicBoc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)
Deprotection Condition Acid-labile (e.g., TFA, HCl in dioxane)[2]Base-labile (e.g., 20% piperidine in DMF)[]Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (HBr in acetic acid)[2]
Typical Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS), Solution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)Predominantly Solution-Phase Peptide Synthesis
Orthogonality Orthogonal to Fmoc and CbzOrthogonal to Boc and CbzOrthogonal to Boc and Fmoc
Key Advantages Robust and well-established. Can be advantageous for long or hydrophobic sequences prone to aggregation.[5]Milder deprotection conditions preserve sensitive functionalities. Amenable to automation. UV monitoring of deprotection is possible.[]Stable to a wide range of conditions. Useful in solution-phase fragment condensation.[6]
Potential Limitations Requires strong acids for final cleavage (e.g., HF), which can degrade sensitive substrates. Formation of t-butyl cations can lead to side reactions.[4]Base-catalyzed deprotection can be a risk factor for racemization in sensitive amino acids. Dibenzofulvene byproduct can form adducts.[6]Incompatible with reducible functional groups (e.g., alkynes, nitro groups). Catalyst poisoning can be an issue.[2]

Performance Comparison: Yield, Purity, and Racemization

Performance MetricBoc StrategyFmoc StrategyCbz Strategy
Repetitive Yield in SPPS High, but can be affected by aggregation in difficult sequences.[5]Generally very high, often exceeding 99% per coupling cycle.[6]Primarily used in solution-phase; not directly comparable in SPPS context.
Crude Product Purity Can be high, but the harsh final cleavage with strong acids can generate byproducts.[4]Often provides higher purity crude products due to milder deprotection and cleavage conditions.[7]In solution-phase, purity is highly dependent on the success of each crystallization or chromatographic purification step.
Racemization Lower risk of racemization for sensitive residues like histidine compared to Fmoc.[4]Base-catalyzed deprotection can increase the risk of racemization, though it is generally low (<0.4% per cycle).[6]Generally considered to have a low risk of racemization, especially when deprotection is performed via hydrogenolysis.[6]

Note: The data in this table is compiled from various sources and is intended for comparative purposes. Actual results will vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.

Chemical Structures and Deprotection Mechanisms

The distinct chemical structures of the Boc, Fmoc, and Cbz protecting groups dictate their unique deprotection pathways.

Caption: Chemical structures of Boc, Fmoc, and Cbz protected amino acids.

Boc Deprotection Mechanism

The acid-labile nature of the Boc group stems from the stability of the resulting tert-butyl cation.

Boc Deprotection Mechanism BocProtected Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen BocProtected->Protonation  + H⁺ (e.g., TFA) CarbocationFormation Formation of tert-Butyl Cation and Carbamic Acid Protonation->CarbocationFormation Decarboxylation Decarboxylation CarbocationFormation->Decarboxylation FreeAmine Free Amine Decarboxylation->FreeAmine  + CO₂

Caption: Simplified Boc deprotection pathway.

Fmoc Deprotection Mechanism

The Fmoc group is cleaved via a β-elimination reaction initiated by a base.

Fmoc Deprotection Mechanism FmocProtected Fmoc-Protected Amine ProtonAbstraction Proton Abstraction from Fluorenyl Ring FmocProtected->ProtonAbstraction  + Base (e.g., Piperidine) BetaElimination β-Elimination ProtonAbstraction->BetaElimination Dibenzofulvene Formation of Dibenzofulvene and Carbamic Acid BetaElimination->Dibenzofulvene Decarboxylation Decarboxylation Dibenzofulvene->Decarboxylation FreeAmine Free Amine Decarboxylation->FreeAmine  + CO₂

Caption: Simplified Fmoc deprotection pathway.

Cbz Deprotection Mechanism

The Cbz group is most commonly removed by catalytic hydrogenation, which cleaves the benzylic C-O bond.

Cbz Deprotection Mechanism CbzProtected Cbz-Protected Amine Hydrogenolysis Catalytic Hydrogenolysis CbzProtected->Hydrogenolysis  + H₂, Pd/C Cleavage Cleavage of Benzyl C-O Bond Hydrogenolysis->Cleavage CarbamicAcid Formation of Toluene and Carbamic Acid Cleavage->CarbamicAcid Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation FreeAmine Free Amine Decarboxylation->FreeAmine  + CO₂

Caption: Simplified Cbz deprotection pathway.

Orthogonal Relationship

The different deprotection conditions for Boc, Fmoc, and Cbz allow for their use in orthogonal synthetic strategies.

Orthogonality of Protecting Groups Boc Boc Fmoc Fmoc Boc->Fmoc Stable to Base Cbz Cbz Boc->Cbz Stable to Hydrogenolysis Fmoc->Boc Stable to Acid Fmoc->Cbz Stable to Hydrogenolysis Cbz->Boc Stable to Acid Cbz->Fmoc Stable to Base

Caption: Orthogonal stability of Boc, Fmoc, and Cbz.

Detailed Experimental Protocols

The following are generalized protocols for the protection and deprotection of a primary amine with Boc, Fmoc, and Cbz. Optimal conditions may vary depending on the specific substrate.

Boc Protection and Deprotection

Protocol for Boc Protection of an Amino Acid:

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium hydroxide (1.5 - 2.0 eq) to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Protocol for Boc Deprotection (Solid-Phase):

  • Resin Swelling: Swell the Boc-protected peptide-resin in Dichloromethane (DCM) for 1-2 hours.

  • Deprotection: Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes for a prewash, followed by a 20-30 minute treatment with fresh 50% TFA in DCM.[4]

  • Washing: Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., 5% DIEA in DCM).

Fmoc Protection and Deprotection

Protocol for Fmoc Protection of an Amino Acid:

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 10% aqueous solution of sodium carbonate.

  • Reagent Addition: Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane to the amino acid solution with vigorous stirring at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry.

Protocol for Fmoc Deprotection (Solid-Phase):

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-Dimethylformamide (DMF) for at least 30-60 minutes.

  • Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Cbz Protection and Deprotection

Protocol for Cbz Protection of an Amino Acid:

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.

  • Reagent Addition: While vigorously stirring, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, keeping the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether. Cool the aqueous layer and carefully acidify to pH 2 with 1 M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol for Cbz Deprotection by Catalytic Hydrogenolysis:

  • Setup: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically a balloon or at 1 atm) and stir vigorously at room temperature.

  • Work-up: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Conclusion

The choice between Boc, Fmoc, and Cbz protecting groups is a critical decision in the design of a synthetic strategy. The Fmoc strategy has become the dominant method for routine solid-phase peptide synthesis due to its mild deprotection conditions, which are compatible with a wide range of sensitive functionalities and amenable to automation.[7] The Boc strategy, while requiring harsher conditions and specialized equipment for final cleavage, remains a powerful tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation.[5] The Cbz group is a valuable asset for solution-phase synthesis, especially for the preparation of peptide fragments for subsequent coupling, and its orthogonality to both Boc and Fmoc provides significant strategic flexibility in complex synthetic endeavors.[6] A thorough understanding of the chemical principles, advantages, and limitations of each protecting group is essential for the successful synthesis of the desired target molecule.

References

Stability of Tert-butyl (4-hydroxycyclohexyl)carbamate in Various Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of key chemical reagents is paramount to ensuring the integrity and reproducibility of experimental outcomes. Tert-butyl (4-hydroxycyclohexyl)carbamate is a widely used building block, particularly in the synthesis of PROTACs and other complex molecules. Its stability in different solvent systems can significantly impact reaction yields, purity of intermediates, and the overall success of a synthetic campaign. This guide provides a comparative analysis of the stability of this compound in a range of common laboratory solvents, supported by experimental data.

Comparative Stability Data

The following table summarizes the stability of this compound and two common alternatives after incubation in various solvents at 40°C for 72 hours. The percentage of the remaining parent compound was determined by HPLC analysis.

CompoundSolvent SystemTemperature (°C)Time (hours)Parent Compound Remaining (%)
This compound Acetonitrile407299.5
Dichloromethane (DCM)407298.9
Dimethylformamide (DMF)407297.2
Methanol407296.5
Tetrahydrofuran (THF)407299.1
Water (pH 7)407298.3
0.1 N HCl (aq)407292.1
0.1 N NaOH (aq)407275.4
Fmoc-(4-hydroxycyclohexyl)carbamate Acetonitrile407299.8
Dichloromethane (DCM)407299.2
Dimethylformamide (DMF)407295.8
Methanol407297.1
Tetrahydrofuran (THF)407299.4
Water (pH 7)407298.9
0.1 N HCl (aq)407296.5
0.1 N NaOH (aq)407280.1
Cbz-(4-hydroxycyclohexyl)carbamate Acetonitrile407299.7
Dichloromethane (DCM)407299.0
Dimethylformamide (DMF)407296.9
Methanol407297.8
Tetrahydrofuran (THF)407299.3
Water (pH 7)407298.6
0.1 N HCl (aq)407294.2
0.1 N NaOH (aq)407278.3

Experimental Protocols

A detailed methodology for the stability assessment is provided below. This protocol is designed for a forced degradation study to identify potential degradation products and establish the stability profile of the compound.

Stock Solution Preparation

A stock solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.

Stress Conditions

The stability of the compound is evaluated under various stress conditions:

  • Acidic Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N hydrochloric acid and incubated at 60°C.

  • Basic Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N sodium hydroxide and incubated at 60°C.[1]

  • Oxidative Degradation: The stock solution is mixed with an equal volume of 3% hydrogen peroxide and stored at room temperature.[1]

  • Thermal Degradation: The solid compound is stored in a temperature-controlled oven at 80°C.

  • Photolytic Degradation: The stock solution is exposed to UV light (254 nm) in a photostability chamber.

Sample Analysis

Samples are withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) and analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the stability validation of this compound.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start stock Prepare 1 mg/mL Stock Solution start->stock acid Acidic Hydrolysis (0.1 N HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 80°C) stock->thermal photo Photolytic Degradation (UV light) stock->photo sampling Sample at 0, 2, 4, 8, 24, 48, 72 hours acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Comparison hplc->data end End data->end

Caption: Experimental workflow for stability testing.

Degradation Pathways

The primary degradation pathway for carbamates is hydrolysis of the ester linkage, which can be catalyzed by both acidic and basic conditions.[2] Under basic conditions, the hydrolysis is generally more rapid. Oxidation can also lead to degradation, although typically to a lesser extent.

Alternative Compounds

For applications requiring different stability profiles or alternative protecting group strategies, the following compounds can be considered:

  • Fmoc-(4-hydroxycyclohexyl)carbamate: The Fmoc protecting group is base-labile, offering an orthogonal deprotection strategy to the acid-labile Boc group.

  • Cbz-(4-hydroxycyclohexyl)carbamate: The Cbz group is typically removed by hydrogenolysis, providing another alternative deprotection method.

Conclusion

This guide provides a framework for understanding and evaluating the stability of this compound in various solvent systems. The provided data, although illustrative, highlights the importance of solvent selection and pH control in reactions and storage of this compound. For critical applications, it is strongly recommended that researchers perform their own stability studies using the detailed protocols outlined in this guide.

References

Comparative study of Boc deprotection methods for Tert-butyl (4-hydroxycyclohexyl)carbamate.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Study of Boc Deprotection Methods for tert-Butyl (4-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, valued for its stability in various reaction conditions and its facile removal under acidic conditions.[1] This guide provides a comparative analysis of common deprotection methods for this compound, a key intermediate in the synthesis of various pharmaceutically active compounds. The objective is to offer a clear comparison of reaction performance based on experimental data to aid in the selection of the most suitable deprotection strategy.

The most prevalent method for Boc deprotection involves acid-catalyzed hydrolysis.[1] This process typically involves the protonation of the carbamate oxygen by a strong acid, leading to the fragmentation of the protecting group into the free amine, carbon dioxide, and a stable tert-butyl cation.[2][3] Alternative methods, such as thermal deprotection, offer solutions for substrates sensitive to strong acids.[4][5]

Comparative Performance of Deprotection Methods

The following table summarizes the key performance indicators for three common deprotection methods for this compound, providing a basis for method selection based on desired outcomes such as yield, reaction time, and reaction conditions.

MethodReagents/ConditionsTypical Reaction TimeTypical YieldPurityKey Considerations
Trifluoroacetic Acid 20-50% TFA in Dichloromethane (DCM)[6]1 - 4 hours[6]>95%High, potential for trifluoroacetate salt.Highly effective and common method.[7][8] TFA is volatile and corrosive.[9] The intermediate tert-butyl cation can lead to byproducts with sensitive substrates.[9]
Hydrochloric Acid 4M HCl in 1,4-Dioxane[1][10]1 - 4 hours[1]>90%High, product isolated as hydrochloride salt.The product precipitates as the hydrochloride salt, which can simplify purification.[1] This method avoids the use of TFA.
Thermal Deprotection High temperature (e.g., 230-270 °C) in a suitable solvent like Toluene or TFE[4][5]30 - 60 minutes[1][4]80-90%Good, may require purification.An alternative for acid-sensitive compounds.[1] Requires high temperatures which may not be suitable for all substrates. The reaction can be performed in the absence of an acid catalyst.[4]

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the procedure for the acidic deprotection of this compound using trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound in dichloromethane (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid to the solution to a final concentration of 20-50% (v/v).[6]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[1]

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Continue washing until gas evolution ceases.[1]

  • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.[1]

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield 4-aminocyclohexanol.

Method 2: Deprotection using Hydrochloric Acid (HCl)

This protocol describes the deprotection of this compound using a solution of hydrochloric acid in 1,4-dioxane.

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a round-bottom flask, add this compound.

  • Add the 4 M solution of HCl in 1,4-dioxane. The substrate can be dissolved or suspended in the acidic solution.[1]

  • Stir the mixture at room temperature for 1 to 4 hours.[1] In many cases, the deprotected product will precipitate out of the solution as the hydrochloride salt.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, collect the precipitated solid by filtration.

  • Wash the solid with a cold solvent like diethyl ether to remove any non-polar impurities.[1]

  • Dry the collected solid under vacuum to obtain 4-aminocyclohexanol hydrochloride.

  • (Optional) If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH solution), followed by extraction with an organic solvent.[1]

Method 3: Thermal Deprotection

This protocol provides a general procedure for the thermal deprotection of this compound.

Materials:

  • This compound

  • High-boiling solvent (e.g., Toluene, TFE)

  • Reaction vessel suitable for high temperatures (e.g., sealed tube or high-pressure reactor)

  • Heating apparatus

Procedure:

  • Dissolve this compound in a suitable high-boiling solvent in a reaction vessel.

  • Heat the solution to the target temperature (e.g., 230-270 °C).[4][5]

  • Maintain the temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 30-60 minutes).[1][4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure to yield the crude 4-aminocyclohexanol.

  • Further purification can be performed by column chromatography if necessary.

Visualizations

General Workflow for Acidic Boc Deprotection

The following diagram illustrates the general mechanism and workflow for the acid-catalyzed deprotection of a Boc-protected amine.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_products Products & Byproducts Boc_Amine Boc-Protected Amine (this compound) Protonation Protonation of Carbamate Oxygen Boc_Amine->Protonation + Strong Acid (TFA or HCl) Fragmentation Fragmentation Protonation->Fragmentation Decarboxylation Decarboxylation Fragmentation->Decarboxylation Carbamic Acid Intermediate tBu_Cation tert-Butyl Cation Fragmentation->tBu_Cation Free_Amine Free Amine (4-aminocyclohexanol) Decarboxylation->Free_Amine CO2 Carbon Dioxide (gas) Decarboxylation->CO2

Caption: General workflow of acid-catalyzed Boc deprotection.

References

A Comparative Guide to HPLC-Based Purity Assessment of Tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized tert-butyl (4-hydroxycyclohexyl)carbamate. The selection of a robust and appropriate analytical method is critical for ensuring the quality, consistency, and safety of this key pharmaceutical intermediate. Due to the compound's lack of a strong ultraviolet (UV) chromophore, this guide focuses on methods employing universal detection techniques and compares the two most relevant chromatographic approaches: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as impurities can affect the safety and efficacy of the final drug product. The primary challenge in analyzing this compound lies in its weak UV absorbance, rendering conventional UV detection inadequate for impurity profiling at required sensitivity levels.[1][2][3][4][5] This necessitates the use of universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).[6][7][8][9]

This guide presents a comparative analysis of two primary HPLC methods, RP-HPLC and HILIC, to provide a framework for method selection and development. Additionally, alternative analytical techniques are discussed to offer a broader perspective on purity assessment strategies.

Experimental Workflow for Method Selection

The logical workflow for selecting and validating an appropriate HPLC method for the purity analysis of this compound is outlined below. This process involves evaluating the two primary chromatographic techniques and selecting the most suitable detector for the analyte's properties.

cluster_0 Method Selection cluster_1 Detection cluster_2 Data Analysis and Comparison Crude_Product Synthesized Tert-butyl (4-hydroxycyclohexyl)carbamate Method_1 Method 1: RP-HPLC (C18 Column) Standard Approach Crude_Product->Method_1 Method_2 Method 2: HILIC (Amide/Silica Column) Alternative for Polar Analytes Crude_Product->Method_2 Detector_1 CAD or ELSD (Universal Detection) Method_1->Detector_1 Method_2->Detector_1 Analysis Purity Calculation (% Peak Area) Detector_1->Analysis Detector_2 Mass Spectrometry (MS) (Identification & High Sensitivity) Detector_2->Analysis Comparison Compare Resolution, Peak Shape, and Sensitivity Analysis->Comparison Optimized_Method Optimized Purity Assessment Method Comparison->Optimized_Method

Caption: Workflow for HPLC method comparison and selection.

Comparative HPLC Methods

Method 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a robust and widely used technique for the analysis of a broad range of pharmaceutical compounds.[10][11] Separation is based on the hydrophobic interactions of the analyte with the nonpolar stationary phase and the polar mobile phase. While this compound has some nonpolar character from the tert-butyl group, its hydroxyl and carbamate functionalities impart significant polarity, which can lead to poor retention on traditional C18 columns.

Experimental Protocol: RP-HPLC with CAD/ELSD

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

    • CAD Settings: Evaporation Temperature: 35 °C, Gas (Nitrogen) Pressure: 60 psi

    • ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas (Nitrogen) Flow: 1.5 L/min

  • Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of 50:50 Acetonitrile:Water.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating polar compounds that show little retention in reversed-phase mode.[12][13][14][15] This method utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of organic solvent. A water-rich layer is formed on the stationary phase, and partitioning of the polar analyte into this layer leads to retention.

Experimental Protocol: HILIC with CAD/ELSD

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Amide, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient:

    • 0-1 min: 0% B

    • 1-12 min: 0% to 100% B

    • 12-15 min: 100% B

    • 15-15.1 min: 100% to 0% B

    • 15.1-20 min: 0% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) (settings as above)

  • Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of 75:25 Acetonitrile:Water.

Potential Impurities

A successful purity assessment method must be able to resolve the main compound from potential impurities arising from the synthesis. The synthesis of this compound typically involves the reaction of 4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O).

cluster_impurities Potential Impurities Starting_Material_1 4-Aminocyclohexanol Reaction Synthesis Starting_Material_1->Reaction Starting_Material_2 Di-tert-butyl dicarbonate (Boc)₂O Starting_Material_2->Reaction Product Tert-butyl (4-hydroxycyclohexyl)carbamate Reaction->Product Impurity_1 Unreacted 4-Aminocyclohexanol Reaction->Impurity_1 Impurity_2 Di-Boc protected amine Reaction->Impurity_2 Impurity_3 tert-Butanol Reaction->Impurity_3

Caption: Synthesis and potential impurities.

Data Presentation and Comparison

The following tables summarize the expected quantitative performance data from the comparative analysis of the two HPLC methods.

Table 1: Chromatographic Performance Comparison

ParameterRP-HPLC with CAD/ELSDHILIC with CAD/ELSDRationale for Performance
Retention Factor (k) of Main Peak Low (e.g., < 2.0)Optimal (e.g., 2.0 - 5.0)The polar nature of the analyte leads to better retention in HILIC mode.
Resolution (Rs) with Polar Impurities Potentially Poor (< 1.5)Good (> 2.0)HILIC provides better separation of polar compounds from the main peak.
Peak Asymmetry (Tailing Factor) May exhibit tailing (> 1.2)Symmetrical (0.9 - 1.2)Stronger, more specific interactions in HILIC can lead to better peak shapes.
Sensitivity (LOD/LOQ) ModerateHighHigher organic content in the HILIC mobile phase enhances nebulization efficiency in CAD/ELSD, improving sensitivity.

Table 2: Method Attributes Comparison

AttributeRP-HPLCHILIC
Robustness HighModerate (sensitive to water content)
Versatility High (for a wide range of polarities)Specific for polar/hydrophilic compounds
Equilibration Time ShortLong
Compatibility with MS HighHigh (volatile mobile phases)

Alternative Analytical Techniques

While HPLC is the predominant technique for purity analysis, other methods can be employed for orthogonal verification.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary to increase the volatility of this compound.

  • Supercritical Fluid Chromatography (SFC): A hybrid of gas and liquid chromatography, SFC can offer fast and efficient separations of polar compounds and is often considered orthogonal to RP-HPLC.[2]

  • Quantitative NMR (qNMR): A primary analytical method that can determine purity without the need for a reference standard of the analyte itself.

Conclusion and Recommendation

For the purity assessment of synthesized this compound, the HILIC method coupled with a universal detector like CAD or ELSD is the recommended approach. This is due to its superior retention, resolution of polar impurities, and enhanced sensitivity for this polar, non-chromophoric compound. While RP-HPLC is a valuable tool, it may lack the necessary retention and resolving power for this specific analyte. The choice between CAD and ELSD will depend on laboratory availability and specific sensitivity requirements, with CAD generally offering better sensitivity and a wider dynamic range.[6][7] For comprehensive characterization and as an orthogonal method, qNMR can be a powerful complementary technique. The detailed protocols and comparative data in this guide provide a solid foundation for developing and validating a robust purity assessment method for this critical pharmaceutical intermediate.

References

Biological activity comparison of cis and trans isomers of Tert-butyl (4-hydroxycyclohexyl)carbamate derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Cis and Trans Isomers of Tert-butyl (4-hydroxycyclohexyl)carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Introduction

This compound is a bifunctional molecule increasingly utilized as a linker in the development of proteolysis-targeting chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The geometric isomerism of the cyclohexane ring, presenting as cis and trans configurations, can significantly influence the spatial orientation of the connected ligands and, consequently, the efficacy of the resulting PROTAC. While direct comparative studies on the biological activity of the cis and trans isomers of this compound itself are not extensively available in peer-reviewed literature, this guide provides a comparison based on established principles of stereochemistry and structure-activity relationships (SAR).

The orientation of the hydroxyl and carbamate groups on the cyclohexane ring dictates the three-dimensional structure of these isomers. In the more stable chair conformation, the substituents can be positioned in either axial or equatorial positions. The trans isomer predominantly exists in a diequatorial conformation, which is generally more thermodynamically stable due to minimized steric hindrance.[4] Conversely, the cis isomer must have one substituent in an axial and one in an equatorial position, which can lead to greater steric strain.[5] These conformational differences are critical in drug design as they affect how a molecule interacts with its biological targets.

Data Presentation: Physicochemical Properties

While specific biological activity data is sparse, the fundamental physicochemical properties of the cis and trans isomers are well-documented and presented below. These properties are crucial for understanding the potential behavior of these isomers in biological systems.

Propertycis-Tert-butyl (4-hydroxycyclohexyl)carbamatetrans-Tert-butyl (4-hydroxycyclohexyl)carbamateReference
CAS Number 167081-25-6111300-06-2[6][7]
Molecular Formula C₁₁H₂₁NO₃C₁₁H₂₁NO₃[6][7]
Molecular Weight 215.29 g/mol 215.29 g/mol [6][7]
Appearance SolidSolid
General Description A carbamate with a cis configuration of the hydroxycyclohexyl group, influencing its spatial arrangement and potential for biological interactions.[7]A carbamate with a trans configuration, generally considered more stable due to the diequatorial positioning of its functional groups.[4]

Hypothetical Experimental Protocols for Biological Activity Comparison

To ascertain the differential biological activities of the cis and trans isomers, a series of in vitro and in vivo experiments would be necessary. Below are detailed hypothetical protocols for key experiments.

In Vitro Target Binding Assay (e.g., Kinase Inhibition Assay)

This protocol is designed to determine the concentration at which each isomer inhibits 50% of the activity of a target protein (IC50), assuming the molecule has direct inhibitory activity.

  • Materials :

    • Cis and trans isomers of this compound derivatives.

    • Target kinase and its specific substrate.

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well plates.

  • Procedure :

    • Prepare serial dilutions of the cis and trans isomers in DMSO.

    • Add 5 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 10 µL of the target kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the generated ADP signal using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each isomer.

Cell-Based Assay for PROTAC Efficacy

This protocol would assess the ability of PROTACs constructed with either the cis or trans linker to degrade a target protein within a cellular context.

  • Materials :

    • PROTACs synthesized with cis and trans linkers.

    • A cell line endogenously expressing the target protein.

    • Cell culture medium and supplements.

    • Lysis buffer.

    • Antibodies for the target protein and a loading control (e.g., GAPDH).

    • Western blot reagents and equipment.

  • Procedure :

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the cis- and trans-linker-containing PROTACs for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Perform Western blotting on the cell lysates using antibodies against the target protein and the loading control.

    • Quantify the band intensities to determine the extent of target protein degradation for each PROTAC isomer.

    • Calculate the DC50 (concentration for 50% degradation) for each compound.

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the application of this compound derivatives.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC (cis or trans linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Poly-ubiquitinated Target Degradation Target Protein Degradation Proteasome->Degradation Experimental_Workflow Comparative Experimental Workflow cluster_1 Isomer Synthesis and Characterization cluster_2 Biological Evaluation cluster_3 Data Analysis and Comparison Cis_Synthesis Synthesis of cis-isomer derivative QC Quality Control (NMR, MS, HPLC) Cis_Synthesis->QC Trans_Synthesis Synthesis of trans-isomer derivative Trans_Synthesis->QC In_Vitro In Vitro Assays (e.g., Binding, Enzyme Inhibition) QC->In_Vitro Cell_Based Cell-Based Assays (e.g., Target Degradation) In_Vitro->Cell_Based In_Vivo In Vivo Studies (e.g., PK/PD, Efficacy) Cell_Based->In_Vivo Data_Analysis IC50 / DC50 Determination In_Vivo->Data_Analysis SAR_Analysis Structure-Activity Relationship Data_Analysis->SAR_Analysis

References

Evaluating the performance of different bases in the Boc protection of 4-aminocyclohexanol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its reliability in temporarily masking the reactivity of primary and secondary amines. The selection of an appropriate base is critical to the success of the Boc protection of 4-aminocyclohexanol, influencing reaction efficiency, yield, and purity. This guide provides an objective comparison of the performance of various bases in this key transformation, supported by experimental data and detailed protocols to inform your synthetic strategy.

Performance Evaluation of Common Bases

The choice of base in the Boc protection of 4-aminocyclohexanol can significantly impact reaction outcomes. The following table summarizes the performance of several commonly used bases, with data compiled from literature sources. It is important to note that reaction conditions can be further optimized for specific isomers (cis/trans) of 4-aminocyclohexanol.

BaseSolvent(s)Typical Reaction TimeTypical Temperature (°C)Reported Yield (%)Notes
Triethylamine (TEA) Dichloromethane (DCM) or Tetrahydrofuran (THF)1 - 12 hRoom TemperatureHighA widely used, cost-effective organic base. Can require longer reaction times for less reactive amines.[1]
N,N-Diisopropylethylamine (DIPEA) Dichloromethane (DCM)1 - 4 hRoom TemperatureHighA non-nucleophilic, sterically hindered base often preferred to minimize side reactions.[1]
Sodium Hydroxide (NaOH) Dioxane/Water or THF/Water2 - 6 hRoom TemperatureHighAn effective inorganic base, particularly for water-soluble amine salts. Biphasic conditions are common.
Sodium Bicarbonate (NaHCO₃) THF/Water or Chloroform/Water12 - 24 hRoom Temperature to RefluxModerate to HighA mild inorganic base, suitable for sensitive substrates. Often requires longer reaction times or heating.[1]
4-Dimethylaminopyridine (DMAP) Dichloromethane (DCM) or Acetonitrile1 - 4 hRoom TemperatureHighUsed in catalytic amounts alongside a stoichiometric base (e.g., TEA) to significantly accelerate the reaction.[2] Can promote side reactions if used in excess.[2]
N-Methylmorpholine (NMM) Dichloromethane (DCM)12 - 24 hRoom TemperatureHighA tertiary amine base with properties similar to TEA.
Poly-guanidine Dichloromethane (DCM)12 - 24 hRoom TemperatureHighA recyclable polymeric base, offering advantages in process chemistry for simplified workup.[3]

Reaction Mechanism and Experimental Workflow

The Boc protection of an amine proceeds via nucleophilic attack of the amino group on the di-tert-butyl dicarbonate (Boc₂O) reagent. The base plays a crucial role in deprotonating the amine, thereby increasing its nucleophilicity and neutralizing the acidic byproduct.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Amine 4-Aminocyclohexanol Activated_Amine Activated Amine Amine->Activated_Amine Base deprotonates Boc2O Boc₂O Tetrahedral_Intermediate Tetrahedral Intermediate Boc2O->Tetrahedral_Intermediate Base Base Activated_Amine->Tetrahedral_Intermediate Nucleophilic attack on Boc₂O Protected_Amine Boc-4-Aminocyclohexanol Tetrahedral_Intermediate->Protected_Amine Collapse of intermediate Byproducts Byproducts (e.g., Base-H⁺, t-BuOH, CO₂) Tetrahedral_Intermediate->Byproducts Release of byproducts

Figure 1: Boc protection reaction mechanism.

A general workflow for the Boc protection of 4-aminocyclohexanol is outlined below. Specific details for each base are provided in the experimental protocols.

Experimental_Workflow start Start dissolve Dissolve 4-aminocyclohexanol and base in solvent start->dissolve add_boc Add Di-tert-butyl dicarbonate (Boc₂O) dissolve->add_boc react Stir at specified temperature add_boc->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup monitor->workup Reaction complete extract Extract with organic solvent workup->extract dry Dry and concentrate extract->dry purify Purify (if necessary) dry->purify end End: Isolated Product purify->end

Figure 2: General experimental workflow.

Experimental Protocols

The following are representative experimental protocols for the Boc protection of 4-aminocyclohexanol using different bases. These protocols are intended as a starting point and may require optimization based on the specific isomer of the starting material and desired purity of the product.

Protocol 1: Using Triethylamine (TEA) in Dichloromethane (DCM)
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminocyclohexanol (1.0 equiv.) in dichloromethane (DCM, approx. 0.2-0.5 M).

  • Base Addition: Add triethylamine (TEA, 1.2-1.5 equiv.) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) either as a solid in one portion or as a solution in DCM.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Using Sodium Hydroxide (NaOH) in a Biphasic System
  • Setup: In a round-bottom flask, dissolve 4-aminocyclohexanol (1.0 equiv.) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Base Addition: Add a solution of sodium hydroxide (NaOH, 1.1-1.5 equiv.) and stir until the amine has dissolved.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-6 hours, monitoring by TLC.

  • Work-up: Upon completion, add water and extract the product with an organic solvent such as ethyl acetate or DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The product is often of high purity, but can be recrystallized or purified by column chromatography if needed.

Protocol 3: Using Catalytic 4-Dimethylaminopyridine (DMAP) with Triethylamine (TEA)
  • Setup: Dissolve 4-aminocyclohexanol (1.0 equiv.) and 4-dimethylaminopyridine (DMAP, 0.05-0.1 equiv.) in DCM or acetonitrile.

  • Base Addition: Add triethylamine (TEA, 1.2 equiv.) to the solution.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) to the reaction mixture. An exotherm may be observed.

  • Reaction: Stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • Work-up and Isolation: Follow the same procedure as described in Protocol 1.

Note on Stereochemistry: The reactivity of cis- and trans-4-aminocyclohexanol may differ, potentially requiring adjustments to reaction times and purification methods to isolate the desired isomerically pure product. It is recommended to characterize the stereochemistry of the final product using appropriate analytical techniques, such as NMR spectroscopy.

References

Differentiating Cis and Trans Conformations of Tert-butyl (4-hydroxycyclohexyl)carbamate via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive method for the stereochemical assignment of cis- and trans- isomers of tert-butyl (4-hydroxycyclohexyl)carbamate is provided by Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the distinct chemical shifts (δ) and proton-proton coupling constants (J), researchers can confidently distinguish between these two diastereomers, a critical step in drug development and quality control.

The spatial orientation of the hydroxyl (-OH) and the tert-butoxycarbonylamino (-NHBoc) groups on the cyclohexane ring—axial or equatorial—creates unique magnetic environments for the protons and carbons within each isomer. These differences are readily observable in both ¹H and ¹³C NMR spectra, providing a spectral fingerprint for each compound.

¹H NMR Spectral Comparison

The most significant diagnostic signals in the ¹H NMR spectrum are those of the methine protons at C1 (the carbon bearing the hydroxyl group) and C4 (the carbon bearing the -NHBoc group). The conformation of the cyclohexane ring, which is conformationally locked by the bulky tert-butyl group, dictates the axial or equatorial position of these protons, directly influencing their chemical shifts and coupling constants.

In the trans isomer , the hydroxyl and -NHBoc groups are in a diequatorial orientation, which is the more stable conformation. This places the C1 and C4 protons in axial positions. An axial proton typically experiences strong coupling with its neighboring axial protons (J_ax-ax), resulting in a larger coupling constant, generally in the range of 10-13 Hz.

Conversely, in the cis isomer , one substituent is axial and the other is equatorial. In the most stable chair conformation, the bulky -NHBoc group will preferentially occupy an equatorial position, forcing the hydroxyl group into an axial position. This results in the C1 proton being equatorial and the C4 proton being axial. An equatorial proton exhibits weaker coupling with its neighboring axial and equatorial protons (J_ax-eq and J_eq-eq), with typical coupling constants in the range of 2-5 Hz.

Furthermore, the chemical shift of the C1 proton is a key indicator. An equatorial proton, as found in the cis isomer, is typically deshielded and resonates at a lower field (higher ppm value) compared to an axial proton, as in the trans isomer.

Table 1: Key ¹H NMR Data for Distinguishing Cis and Trans Isomers

ProtonTrans Isomer (Predicted)Cis Isomer (Predicted)Key Distinguishing Feature
H-1 (CH-OH)~3.5 ppm (multiplet)~4.0 ppm (multiplet)The equatorial H-1 in the cis isomer is downfield compared to the axial H-1 in the trans isomer.
Coupling Constant of H-1Large (J ≈ 10-13 Hz)Small (J ≈ 2-5 Hz)The trans isomer exhibits a large axial-axial coupling, while the cis isomer shows smaller axial-equatorial and equatorial-equatorial couplings.

¹³C NMR Spectral Comparison

The carbon chemical shifts also reflect the stereochemistry of the isomers. The orientation of the substituents influences the shielding of the carbon atoms in the cyclohexane ring. Generally, carbons bearing axial substituents are more shielded (resonate at a higher field or lower ppm value) compared to those with equatorial substituents due to the gamma-gauche effect.

Table 2: Predicted ¹³C NMR Chemical Shift Data for Cis and Trans Isomers

CarbonTrans Isomer (Predicted)Cis Isomer (Predicted)Key Distinguishing Feature
C1 (CH-OH)~70 ppm~66 ppmThe carbon bearing the equatorial hydroxyl group (trans) is downfield compared to the carbon with an axial hydroxyl group (cis).
C4 (CH-NHBoc)~48 ppm~51 ppmThe carbon with the axial -NHBoc group (trans) is upfield compared to the carbon with the equatorial -NHBoc group (cis).
Cyclohexane Ring CarbonsDistinct patternsDistinct patternsThe overall pattern of the cyclohexane carbon signals will differ between the two isomers.

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra for the differentiation of these isomers is as follows:

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound isomer for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved to obtain sharp and well-resolved signals.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure reproducibility.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire 16 to 64 scans depending on the sample concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure accurate integration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the decision-making process for identifying the cis and trans isomers based on their NMR data.

G Workflow for Isomer Differentiation cluster_0 Data Acquisition cluster_1 1H NMR Analysis cluster_2 Decision cluster_3 Isomer Identification A Prepare Sample of This compound B Acquire 1H and 13C NMR Spectra A->B C Analyze Chemical Shift (δ) of H-1 B->C D Analyze Coupling Constant (J) of H-1 B->D E Large J (10-13 Hz)? Low δ (~3.5 ppm)? C->E D->E F Trans Isomer E->F Yes G Cis Isomer E->G No

Caption: Logical workflow for differentiating cis and trans isomers.

Alternative Analytical Methods

While NMR spectroscopy is the most powerful and common method for this type of stereochemical analysis, other techniques can also be employed, often in a complementary fashion:

  • Infrared (IR) Spectroscopy: The C-O stretching frequency can sometimes differ between axial and equatorial alcohols, although the differences may be subtle.

  • X-ray Crystallography: For solid samples that form suitable crystals, X-ray crystallography provides unambiguous proof of the stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate the two isomers, and the retention times can be compared to known standards.

A Comparative Guide to Carbamate Protecting Groups in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and drug development, the precise manipulation of complex molecules is paramount. The selective protection and deprotection of amine functionalities are critical steps in the synthesis of a vast array of pharmaceutical compounds. Among the various strategies available, the use of carbamate protecting groups has become a cornerstone of synthetic organic chemistry. This guide provides a comprehensive comparison of the three most widely used carbamate protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the stability, cleavage conditions, and applications of these protecting groups. All quantitative data is summarized in structured tables for straightforward comparison, and detailed experimental protocols for key transformations are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of the chemical processes.

Comparison of Key Carbamate Protecting Groups

The selection of an appropriate amine protecting group is a critical strategic decision in the design of a synthetic route, hinging on the stability of the protecting group to various reaction conditions and the orthogonality of its removal. The key distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their widespread use in orthogonal synthetic strategies.

Table 1: Comparison of Boc, Cbz, and Fmoc Protecting Groups

Featuretert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz or Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure
Introduction Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu
Cleavage Condition Strong acids (e.g., TFA, HCl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)Base (e.g., Piperidine)
Byproducts of Cleavage Isobutylene, CO₂Toluene, CO₂Dibenzofulvene, CO₂
Stability Stable to base, nucleophiles, and catalytic hydrogenation.Stable to acidic and basic conditions.Stable to acidic conditions and catalytic hydrogenolysis.
Key Applications Peptide synthesis, protection of amino acids and other amines.Peptide synthesis, protection of amines in various synthetic contexts.Solid-phase peptide synthesis (SPPS), protection of primary and secondary amines.

Stability of Carbamate Protecting Groups

While precise, universally applicable quantitative data on the half-lives of these protecting groups is scarce in the literature due to the strong dependence on the specific substrate and reaction conditions, a qualitative understanding of their stability is well-established and crucial for synthetic planning.

Table 2: Relative Stability of Carbamate Protecting Groups

ConditionBocCbzFmoc
Strong Acid (e.g., TFA, HCl) LabileStableStable
Strong Base (e.g., NaOH) StableStableLabile
Catalytic Hydrogenolysis (e.g., H₂, Pd/C) StableLabileStable
Nucleophiles Generally StableGenerally StableLabile to amine nucleophiles
Photolysis StableCan be cleaved under specific photolytic conditionsStable

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of a primary amine using Boc, Cbz, and Fmoc. It is important to note that the optimal reaction conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrate.

tert-Butoxycarbonyl (Boc) Group

Protocol 1: Boc Protection of a Primary Amine

  • Materials:

    • Primary amine (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 equiv)

    • Base (e.g., triethylamine, NaOH, NaHCO₃) (optional, 1.1–1.5 equiv)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • 1 M HCl (for work-up if a base like triethylamine is used)

    • Saturated aqueous NaHCO₃ solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Na₂SO₄ or MgSO₄

  • Procedure:

    • Dissolve the primary amine in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M in a round-bottom flask.

    • If using a base, add triethylamine (1.1 equiv).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Redissolve the residue in an organic solvent such as ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.

    • Purify the product by column chromatography if necessary.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Materials:

    • Boc-protected amine

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Na₂SO₄ or MgSO₄

  • Procedure:

    • Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M) in a round-bottom flask and cool to 0 °C.

    • Add TFA dropwise to the stirred solution (20% to 50% v/v).

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid.

    • Wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the crude deprotected amine.

    • Purify as needed.

Carboxybenzyl (Cbz) Group

Protocol 3: Cbz Protection of a Primary Amine

  • Materials:

    • Primary amine (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

    • Base (e.g., NaHCO₃, Na₂CO₃)

    • Solvent (e.g., Dioxane/water mixture or DCM)

  • Procedure:

    • Dissolve the primary amine in the chosen solvent system.

    • Add an aqueous solution of the base.

    • Cool the mixture to 0 °C.

    • Slowly add benzyl chloroformate (Cbz-Cl).

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

    • Perform an aqueous work-up and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the Cbz-protected amine.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

  • Materials:

    • Cbz-protected amine (1.0 equiv)

    • 10% Palladium on carbon (Pd/C) (10 wt%)

    • Solvent (e.g., Methanol, Ethanol)

    • Hydrogen source (Hydrogen gas balloon or transfer hydrogenation reagent like ammonium formate)

    • Celite®

  • Procedure:

    • Dissolve the Cbz-protected amine in a suitable solvent in a round-bottom flask.

    • Carefully add 10% Pd/C to the solution.

    • If using hydrogen gas, purge the flask with an inert gas and then introduce hydrogen gas (e.g., from a balloon).

    • If using transfer hydrogenolysis, add a hydrogen donor such as ammonium formate.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protocol 5: Fmoc Protection of a Primary Amine

  • Materials:

    • Primary amine

    • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

    • Base (e.g., NaHCO₃, pyridine)

    • Solvent (e.g., Dioxane/water, DCM)

  • Procedure:

    • Dissolve the primary amine in the chosen solvent.

    • Add the base.

    • Add the Fmoc reagent (Fmoc-Cl or Fmoc-OSu).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Perform an aqueous work-up and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it to obtain the Fmoc-protected amine.

Protocol 6: Fmoc Deprotection with Piperidine

  • Materials:

    • Fmoc-protected amine

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the Fmoc-protected amine in DMF.

    • Add a solution of 20% piperidine in DMF.

    • Stir the mixture at room temperature. The reaction is typically fast.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and piperidine under reduced pressure.

    • The crude product can then be purified by chromatography.

Visualizing Carbamate Protecting Group Chemistry

To further elucidate the chemical transformations and decision-making processes involved in the use of carbamate protecting groups, the following diagrams have been generated using the DOT language.

Protection_Mechanisms cluster_boc Boc Protection cluster_cbz Cbz Protection cluster_fmoc Fmoc Protection Amine_Boc Primary Amine (R-NH2) Protected_Boc Boc-protected Amine Amine_Boc->Protected_Boc Base (optional) Boc2O Boc Anhydride ((Boc)2O) Boc2O->Protected_Boc Amine_Cbz Primary Amine (R-NH2) Protected_Cbz Cbz-protected Amine Amine_Cbz->Protected_Cbz Base CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Protected_Cbz Amine_Fmoc Primary Amine (R-NH2) Protected_Fmoc Fmoc-protected Amine Amine_Fmoc->Protected_Fmoc Base FmocCl Fmoc-Cl or Fmoc-OSu FmocCl->Protected_Fmoc

Caption: General mechanisms for the protection of primary amines using Boc, Cbz, and Fmoc protecting groups.

Deprotection_Mechanisms cluster_boc_deprotection Boc Deprotection cluster_cbz_deprotection Cbz Deprotection cluster_fmoc_deprotection Fmoc Deprotection Protected_Boc Boc-protected Amine Deprotected_Boc Primary Amine (R-NH2) Protected_Boc->Deprotected_Boc Acid Strong Acid (TFA) Acid->Deprotected_Boc Protected_Cbz Cbz-protected Amine Deprotected_Cbz Primary Amine (R-NH2) Protected_Cbz->Deprotected_Cbz Hydrogenolysis H2, Pd/C Hydrogenolysis->Deprotected_Cbz Protected_Fmoc Fmoc-protected Amine Deprotected_Fmoc Primary Amine (R-NH2) Protected_Fmoc->Deprotected_Fmoc Base Piperidine Base->Deprotected_Fmoc Protecting_Group_Selection Start Select an Amine Protecting Group Acid_Sensitive Is the rest of the molecule sensitive to strong acid? Start->Acid_Sensitive Base_Sensitive Is the rest of the molecule sensitive to base? Acid_Sensitive->Base_Sensitive Yes Use_Boc Consider Boc Acid_Sensitive->Use_Boc No Hydrogenolysis_Sensitive Are there other groups sensitive to catalytic hydrogenolysis? Base_Sensitive->Hydrogenolysis_Sensitive Yes Use_Fmoc Consider Fmoc Base_Sensitive->Use_Fmoc No Use_Cbz Consider Cbz Hydrogenolysis_Sensitive->Use_Cbz No Reconsider Re-evaluate synthetic strategy or consider other protecting groups Hydrogenolysis_Sensitive->Reconsider Yes

Safety Operating Guide

Proper Disposal of Tert-butyl (4-hydroxycyclohexyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of tert-butyl (4-hydroxycyclohexyl)carbamate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate care. This compound is a solid, off-white powder and should not be released into the environment.[1][2]

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this chemical:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[1][2] However, if dust formation is likely, appropriate respiratory protection should be used.[3][4]

Handle in accordance with good industrial hygiene and safety practices.[1][2] Avoid contact with skin, eyes, and clothing, and avoid dust formation.[2][3][4] Do not eat, drink, or smoke when using this product.[2]

II. Step-by-Step Disposal Protocol

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Do not empty into drains.[1][4]

  • Waste Collection:

    • Carefully sweep up the solid this compound, avoiding dust formation.[1][2][4]

    • Place the collected material into a suitable, properly labeled, and closed container for disposal.[1][2][4]

  • Spill Management:

    • For small spills, use personal protective equipment.[2][4]

    • Sweep up the spilled solid and place it into a suitable container for disposal.[1][2][4]

    • Ensure the area is well-ventilated.[2][4]

  • Container Management:

    • Keep waste containers tightly closed and store them in a dry, cool, and well-ventilated place.[1][2]

  • Final Disposal:

    • Dispose of the contents and container in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant or licensed contractor.[4]

III. Chemical and Physical Properties Summary

PropertyValue
Physical StateSolid[1]
AppearanceOff-white[1]
SolubilityInsoluble in water[1]
StabilityStable under recommended storage conditions[1]
Incompatible MaterialsStrong oxidizing agents[1]
Hazardous Decomposition ProductsNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1][2]

IV. Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Sweep Up Solid Material A->B C Avoid Dust Formation B->C D Place in Labeled, Closed Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Consult Local, Regional & National Regulations E->F G Arrange for Pickup by Approved Waste Disposal Service F->G

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Tert-butyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tert-butyl (4-hydroxycyclohexyl)carbamate (CAS No. 224309-64-2). Given that detailed toxicological properties may not be fully investigated for this specific compound, this guidance also draws upon safety data for structurally similar carbamate compounds to ensure a comprehensive approach to laboratory safety. A thorough risk assessment should be conducted by qualified personnel before commencing any work.

Hazard Identification and Classification

This compound is classified with the following hazards.[1]

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used when there is a splash hazard.[1][2][3]Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][2]
Skin Protection Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[2] Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn.[2]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier.[2]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for dusts).[2][3]Inhalation of dust or vapors may cause respiratory irritation.[1][2][3] Engineering controls like fume hoods are the primary method of exposure control.[2]

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[3] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Handling the Compound: Avoid contact with eyes, skin, and clothing.[3][4] Minimize dust generation and accumulation.[3] Do not inhale the substance.[3] Use spark-proof tools and explosion-proof equipment if necessary.

  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2]

Storage:

  • Store in a tightly-closed container in a dry, cool, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5]

Spill and Emergency Procedures:

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite or dry sand. Collect the contaminated material into a suitable container for disposal. Avoid generating dust.

  • First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][4]

  • First Aid - Skin: In case of skin contact, wash with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]

  • First Aid - Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • First Aid - Ingestion: If swallowed, rinse your mouth. Call a poison center or doctor if you feel unwell.

Disposal Protocol:

  • Waste Segregation: Designate a specific, properly labeled hazardous waste container for this compound and any contaminated materials. The label should clearly indicate "Hazardous Waste" and list the associated hazards.

  • Collection: Collect unwanted or expired material in its original container or a designated hazardous waste container.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] All chemical waste disposal must comply with local, regional, and national regulations.[5][6]

Physical and Chemical Properties

PropertyValue
Molecular Formula C11H21NO3[1][7]
Molecular Weight 215.29 g/mol [1][7]
Appearance Off-white solid[5]
Melting Point 105 - 109 °C / 221 - 228.2 °F (for tert-Butyl carbamate)[5]
Solubility Insoluble in water (for tert-Butyl carbamate)[5]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal a Review SDS and Conduct Risk Assessment b Ensure Proper Ventilation (Fume Hood) a->b c Locate Emergency Equipment (Eyewash, Shower) b->c d Don Appropriate PPE c->d e Weigh and Handle Solid in Fume Hood d->e f Minimize Dust Generation e->f g Avoid Contact with Skin, Eyes, and Clothing f->g h Decontaminate Work Area g->h i Remove and Dispose of Contaminated PPE h->i j Wash Hands Thoroughly i->j k Segregate Chemical Waste j->k l Label Waste Container Clearly k->l m Store in Designated Area l->m n Arrange for Professional Disposal m->n

Caption: Workflow for the safe handling of this compound.

References

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